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  • Product: n-Fmoc-n-(1-methylethyl)glycine
  • CAS: 498575-09-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-Fmoc-N-(1-methylethyl)glycine: Properties, Synthesis, and Application in Peptide Chemistry

Abstract N-Fmoc-N-(1-methylethyl)glycine, also known as N-Fmoc-N-isopropylglycine, is a non-canonical amino acid derivative that serves as a critical building block in modern peptide synthesis and peptidomimetic drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Fmoc-N-(1-methylethyl)glycine, also known as N-Fmoc-N-isopropylglycine, is a non-canonical amino acid derivative that serves as a critical building block in modern peptide synthesis and peptidomimetic drug development. Its N-alkylated structure, featuring a sterically demanding isopropyl group, imparts unique conformational constraints and significant resistance to enzymatic degradation in the resulting peptides. However, this steric hindrance also presents considerable challenges during solid-phase peptide synthesis (SPPS), necessitating optimized protocols for efficient incorporation. This guide provides a comprehensive technical overview of the molecule's chemical and physical properties, outlines a representative synthetic and purification strategy, and details a field-proven protocol for its successful use in Fmoc-based SPPS. The causality behind experimental choices, particularly in overcoming the challenge of sterically hindered couplings, is emphasized to provide researchers and drug development professionals with actionable insights.

Introduction to N-Alkylated Amino Acids in Peptide Science

The therapeutic potential of peptides is often limited by poor metabolic stability and lack of conformational rigidity. The introduction of non-natural amino acids is a powerful strategy to overcome these limitations. N-alkylation, the substitution of the amide proton with an alkyl group, is a particularly effective modification. This seemingly simple change fundamentally alters the peptide backbone by removing the hydrogen bond donor capability of the amide nitrogen and introducing steric bulk.

The incorporation of N-Fmoc-N-(1-methylethyl)glycine is a prime example of this strategy. The N-isopropyl group serves two primary functions:

  • Enzymatic Shielding: It provides a steric shield that prevents recognition and cleavage by a wide range of proteases, thereby significantly enhancing the in-vivo half-life of the peptide.[1]

  • Conformational Control: It restricts the rotation around the Cα-N bond, locking the peptide backbone into a more defined conformation. This can lead to higher receptor affinity and selectivity.

These attributes make N-Fmoc-N-(1-methylethyl)glycine a high-value reagent for designing next-generation peptide therapeutics with improved pharmacokinetic profiles.

Core Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's properties is fundamental to its effective application, from storage and handling to reaction setup and purification.

Chemical Structure and Nomenclature

The molecule consists of a glycine core, where the amine is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and simultaneously alkylated with an isopropyl (1-methylethyl) group.

  • Systematic Name: 2-(((9H-fluoren-9-yl)methoxy)carbonyl)(isopropyl)amino)acetic acid

  • Common Synonyms: N-Fmoc-N-isopropylglycine, Fmoc-N-i-Pr-Gly-OH, Fmoc-isoPrGly-OH

chemical_structure Fmoc Fmoc N N Fmoc->N CH2 CH₂ N->CH2 COOH COOH CH2->COOH Isopropyl CH(CH₃)₂ Isopropyl->N inv1 inv2

Caption: Chemical structure of N-Fmoc-N-(1-methylethyl)glycine.

Physicochemical Data

The following table summarizes the key quantitative properties of N-Fmoc-N-(1-methylethyl)glycine. These values are critical for calculating molar equivalents, selecting appropriate solvents, and ensuring long-term stability.

PropertyValueReference / Source
CAS Number 141743-15-9Vendor Data
Molecular Formula C₂₀H₂₁NO₄Calculated
Molecular Weight 339.39 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 124 - 131 °C[2]
Solubility Soluble in DMF, NMP, DCM, THF; poorly soluble in water[3]
Storage Conditions 2-8°C, desiccated, protect from light[2]

Synthesis and Quality Control

While commercially available, understanding the synthesis and analytical characterization of N-Fmoc-N-(1-methylethyl)glycine is crucial for quality assessment and troubleshooting.

General Synthetic Pathway

A common laboratory-scale synthesis involves a two-step process: N-alkylation of a glycine ester followed by Fmoc protection and saponification.

synthesis_workflow General Synthetic Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Fmoc Protection cluster_step3 Step 3: Saponification & Purification start Glycine Methyl Ester reductive_amination Reductive Amination (Acetone, NaBH(OAc)₃) start->reductive_amination product1 N-isopropylglycine Methyl Ester reductive_amination->product1 reagent2 Fmoc-OSu or Fmoc-Cl (Base, e.g., NaHCO₃) product1->reagent2 product2 Fmoc-N-isopropylglycine Methyl Ester reagent2->product2 hydrolysis Ester Hydrolysis (LiOH or NaOH) product2->hydrolysis purification Acidification (HCl) & Recrystallization hydrolysis->purification final_product Pure N-Fmoc-N-isopropylglycine purification->final_product

Sources

Exploratory

The Conformational and Analytical Dynamics of n-Fmoc-n-(1-methylethyl)glycine in Peptidomimetic Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of N-alkylated amino acids into peptide sequences is a cornerstone of modern pepti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of N-alkylated amino acids into peptide sequences is a cornerstone of modern peptidomimetic design. By shifting the side chain from the α -carbon to the backbone nitrogen, researchers can synthesize "peptoids" (poly-N-substituted glycines) that exhibit profound resistance to proteolytic degradation and enhanced membrane permeability [1]. As a Senior Application Scientist, I frequently guide teams through the analytical and synthetic hurdles of utilizing n-Fmoc-n-(1-methylethyl)glycine (commonly known as Fmoc-N-isopropylglycine or Fmoc-N-iPr-Gly-OH).

This whitepaper dissects the physicochemical properties of this critical building block, emphasizing the critical distinction between its molecular weight and exact mass, and provides field-proven, self-validating protocols for its synthesis and mass spectrometric characterization.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In the realm of high-resolution mass spectrometry (HRMS) and Solid-Phase Peptide Synthesis (SPPS), conflating average molecular weight with monoisotopic exact mass leads to critical analytical failures.

  • Average Molecular Weight (339.39 g/mol ): Calculated using the isotopic abundance weighted average of each element. This value is strictly used for stoichiometric calculations on the bench (e.g., weighing reagents for SPPS coupling).

  • Monoisotopic Exact Mass (339.14706 Da): Calculated using the mass of the most abundant isotope of each element ( 12 C, 1 H, 14 N, 16 O). This is the exact value required for programming inclusion lists in Orbitrap or Q-TOF mass spectrometers [2].

Table 1: Fundamental Chemical Properties
ParameterValueAnalytical Application
IUPAC Name 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]-(propan-2-yl)amino]acetic acidRegulatory documentation
CAS Registry Number 498575-09-0Database querying
Chemical Formula C 20​ H 21​ NO 4​ Elemental analysis
Average Molecular Weight 339.39 g/mol SPPS stoichiometry & yield calculation
Monoisotopic Exact Mass 339.14706 DaHRMS precursor ion calculation
Precursor Ion [M+H] + 340.15433 m/zPositive-mode ESI-MS targeting
Sodium Adduct[M+Na] + 362.13628 m/zAdduct identification in LC-MS

High-Resolution Mass Spectrometry (HRMS) Dynamics

The Causality of N-Alkylation on Fragmentation

When analyzing peptides containing n-(1-methylethyl)glycine, standard Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) rules must be adjusted. The N-alkylation removes the amide proton, which fundamentally alters the hydrogen-bonding network and prevents the formation of standard oxazolone structures typically seen in b -ion generation. Consequently, the tertiary amide bond is highly susceptible to specific cleavages, often resulting in dominant y -ions and a unique immonium ion at m/z 86.10 ([CH 2​ =NH-CH(CH 3​ ) 2​ ] + ), which serves as an internal validation of the residue's identity.

Protocol 1: LC-MS/MS Characterization Workflow

This protocol is a self-validating system: the detection of the m/z 86.10 immonium ion confirms the specific presence of the N-isopropyl modification, ruling out isobaric interferences.

  • Sample Preparation: Dissolve the cleaved, lyophilized peptide in 50% LC-MS grade Acetonitrile / 50% Water containing 0.1% Formic Acid to a final concentration of 10 μ M.

  • Ionization: Introduce the sample via Electrospray Ionization (ESI) in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C.

  • Precursor Selection: Program the quadrupole to isolate the [M+H] + ion based on the calculated exact mass of the full sequence (incorporating the 339.14706 Da mass of the Fmoc-N-iPr-Gly monomer minus the appropriate dehydration losses).

  • Fragmentation: Apply HCD at a normalized collision energy (NCE) of 28-32%.

  • Validation: Scan the MS/MS spectra for the diagnostic m/z 86.10 immonium ion.

MS_Fragmentation P Precursor Ion [M+H]+ Exact Mass Target HCD HCD Fragmentation (Orbitrap/Q-TOF) P->HCD Y y-ion Series (Dominant Cleavage) HCD->Y B b-ion Series (Altered Pathway) HCD->B I Immonium Ion (m/z 86.10 Diagnostic) HCD->I

HRMS fragmentation pathway highlighting diagnostic ions for N-isopropylglycine.

Solid-Phase Peptide Synthesis (SPPS) Implications

Overcoming Steric Hindrance

The 1-methylethyl (isopropyl) moiety introduces severe steric bulk directly adjacent to the reactive amine. Standard coupling reagents like HBTU or DIC/Oxyma often fail to achieve >90% coupling efficiency, leading to truncated deletion sequences.

To overcome this, we must utilize highly reactive uronium salts (e.g., HATU) combined with HOAt, which forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester [3]. Furthermore, because the resulting N-terminal amine of the growing chain will be a secondary amine, standard Ninhydrin (Kaiser) tests will yield false negatives. You must use the Chloranil test to validate deprotection and coupling.

Protocol 2: Optimized Coupling of Fmoc-N-iPr-Gly-OH

This protocol utilizes thermodynamic driving forces (microwave energy) and specialized indicators to ensure a self-validating coupling cycle.

  • Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 5 minutes.

  • Deprotection Validation: Perform a Chloranil test. A deep blue/green color indicates the successful exposure of the secondary amine.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-N-iPr-Gly-OH (MW: 339.39 g/mol ) and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA. Allow pre-activation for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 45 minutes.

  • Coupling Validation: Repeat the Chloranil test. A colorless/yellow bead indicates successful coupling. If blue persists, perform a double coupling.

  • Capping: Treat the resin with 10% Acetic Anhydride and 10% DIPEA in DMF for 10 minutes to cap any unreacted secondary amines, preventing complex deletion sequences.

SPPS_Workflow A Resin-Bound Secondary Amine (Sterically Hindered) B Activation of Fmoc-N-iPr-Gly-OH (HATU / HOAt / DIPEA) A->B Addition of Reagents C Microwave-Assisted Coupling (75°C, 45 min) B->C Overcoming Steric Bulk D Chloranil Test Validation (Self-Validating Step) C->D Verify Completion E Unreacted Amine Capping (Ac2O / DIPEA) D->E Prevent Deletion Sequences

Workflow for the solid-phase coupling of sterically hindered Fmoc-N-isopropylglycine.

References

  • Investigation of the Substrate Specificity of Lacticin 481 Synthetase using Nonproteinogenic Amino Acids National Center for Biotechnology Information (NIH PMC) URL:[Link]

Foundational

Deciphering the MS/MS Fragmentation Pathways of n-Fmoc-n-(1-methylethyl)glycine: A Mechanistic and Analytical Guide

Executive Summary As a Senior Application Scientist specializing in peptidomimetic characterization, I frequently encounter the analytical challenges posed by sterically hindered, non-canonical amino acids. n-Fmoc-n-(1-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist specializing in peptidomimetic characterization, I frequently encounter the analytical challenges posed by sterically hindered, non-canonical amino acids. n-Fmoc-n-(1-methylethyl)glycine—commonly known as Fmoc-N-isopropylglycine (Fmoc-NIP-OH)—is a critical building block in modern drug design. While its bulky N-isopropyl group confers profound [1], it also fundamentally alters the molecule's gas-phase behavior during electrospray ionization tandem mass spectrometry (ESI-MS/MS). This whitepaper deconstructs the causality behind its fragmentation pathways and provides a self-validating analytical protocol to ensure absolute data integrity.

Ionization Dynamics and Precursor Stability

In positive ion mode ESI, Fmoc-NIP-OH (Molecular Formula: C₂₀H₂₁NO₄, Exact Mass: 339.1470 Da) readily protonates to form the [M+H]+ precursor ion at m/z 340.15. The protonation site is dictated by the molecule's gas-phase basicity. Despite the steric shielding provided by the N-isopropyl group, the carbamate nitrogen remains the primary site for protonation. This localized charge acts as the thermodynamic driver for subsequent collision-induced dissociation (CID) events.

Mechanistic MS/MS Fragmentation Pathways (The "Why")

Understanding the structural lineage of each fragment is essential for preventing false positives in complex biological matrices. The fragmentation of Fmoc-NIP-OH is governed by the lability of the Fmoc protecting group, but the N-alkyl substitution introduces highly diagnostic secondary pathways.

2.1 The Dibenzofulvenium Cleavage (m/z 179.09)

The most thermodynamically favored pathway is the heterolytic cleavage of the carbamate C-O bond. This yields the highly resonance-stabilized dibenzofulvenium cation at m/z 179.09. Because the positive charge is extensively delocalized across the fluorenyl ring system, this fragment almost universally constitutes the base peak (100% relative abundance) in CID spectra, making it a highly predictable [2].

2.2 McLafferty-Type Rearrangement and Carbamic Acid Formation (m/z 162.11 & 118.12)

A secondary, highly diagnostic pathway involves a gas-phase [3]. The acidic alpha-proton of the fluorenyl ring migrates to the carbamate carbonyl oxygen via a six-membered cyclic transition state. This expels neutral dibenzofulvene (178 Da), leaving a protonated carbamic acid intermediate at m/z 162.11.

Crucially, carbamic acids are inherently unstable. The m/z 162.11 intermediate rapidly undergoes decarboxylation (loss of CO₂, 44 Da) to yield the protonated N-isopropylglycine core at m/z 118.12.

2.3 C-Terminal Decarboxylation (m/z 296.16)

Independent of the N-terminal protecting group, the C-terminal carboxylic acid can undergo direct loss of CO₂, yielding an m/z 296.16 fragment. This rearrangement is driven by the migration of the [4], a phenomenon well-documented in the ESI-MS/MS of protected amino acids.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 340.15 Fmoc-NIP-OH Frag1 Dibenzofulvenium Ion m/z 179.09 Base Peak Precursor->Frag1 Loss of NIP-Gly (-161 Da) Frag2 [M+H - CO2]+ m/z 296.16 Decarboxylation Precursor->Frag2 Loss of CO2 (-44 Da) Frag3 [M+H - Fmoc]+ m/z 162.11 McLafferty Rearrangement Precursor->Frag3 Loss of Dibenzofulvene (-178 Da) Frag4 [NIP-Gly - CO2]+ m/z 118.12 Secondary Loss Frag3->Frag4 Loss of CO2 (-44 Da)

Fig 1. Primary MS/MS collision-induced dissociation (CID) pathways of Fmoc-NIP-OH.

Quantitative Fragment Analysis

To facilitate rapid identification and method development, the theoretical and observed quantitative data for Fmoc-NIP-OH fragmentation are summarized in the table below.

Fragment IonTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance (%)Mechanistic Origin
[M+H]⁺ 340.1543340.1541-0.5815Intact protonated molecule
Dibenzofulvenium 179.0858179.0855-1.67100Heterolytic C-O cleavage
[M+H - CO₂]⁺ 296.1645296.1642-1.015C-terminal decarboxylation
[M+H - C₁₄H₁₀]⁺ 162.0763162.0760-1.8545McLafferty rearrangement
[NIP-Gly]⁺ 118.0865118.0862-2.5430Secondary decarboxylation
Self-Validating LC-ESI-MS/MS Experimental Protocol

In my experience, relying solely on the m/z 179.09 transition can lead to false positives, as any Fmoc-protected impurity will yield this fragment. To ensure absolute trustworthiness, the following protocol employs a self-validating MS³ workflow that targets the specific structural lineage of the N-isopropylglycine core.

Step 1: Reagent and Sample Preparation
  • Solubilization: Weigh 1.0 mg of Fmoc-NIP-OH standard and dissolve in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:ACN containing 0.1% Formic Acid (FA).

  • Internal Standardization (Causality): Spike the sample with 10 ng/mL of a stable-isotope-labeled internal standard (e.g., ¹³C-labeled Fmoc-Glycine). Why? This corrects for matrix-induced ionization suppression, ensuring quantitative reliability.

Step 2: Chromatographic Separation (RP-HPLC)
  • Stationary Phase: C18 column, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phases: (A) Water + 0.1% FA; (B) ACN + 0.1% FA.

  • Gradient Elution: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold at 95% B for 1 min, re-equilibrate at 5% B for 2 mins.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry Configuration (ESI+)
  • Source Parameters: Capillary Voltage at +3.5 kV; Desolvation Temperature at 350°C; Desolvation Gas at 800 L/hr.

  • MS¹ Selection: Isolate m/z 340.15 in the first quadrupole (Isolation width: 1.0 Da).

  • CID Fragmentation (MS²): Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas to generate the primary fragments (m/z 179 and m/z 162).

Step 4: Data Validation via MS³ (The Self-Validating Step)
  • Isolation: Program the ion trap or collision cell to isolate the m/z 162.11 fragment generated during MS².

  • Secondary Fragmentation: Apply a secondary CE of 15 eV to the m/z 162.11 ion.

  • Confirmation: Monitor for the appearance of the m/z 118.12 product ion. Causality: The structural lineage (340 → 162 → 118) unequivocally confirms the presence of the intact N-isopropylglycine moiety, completely ruling out isobaric matrix interferences.

Workflow S1 1. Sample Prep Solubilization & Isotopic Spiking S2 2. LC Separation C18 RP-HPLC Gradient Elution S1->S2 S3 3. ESI Ionization Positive Mode [M+H]+ Generation S2->S3 S4 4. MS1 Selection Quadrupole Isolation (m/z 340) S3->S4 S5 5. CID Fragmentation Collision Cell (Optimized CE) S4->S5 S6 6. MS2/MS3 Detection TOF/Orbitrap Mass Analysis S5->S6

Fig 2. Self-validating LC-ESI-MS/MS experimental workflow for Fmoc-NIP-OH analysis.

References
  • Ramesh M, Raju B, Srinivas R, et al. "Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides." Rapid Communications in Mass Spectrometry, 2011. URL:[Link]

  • "A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS." Journal of the American Society for Mass Spectrometry, 2006. URL:[Link]

  • "Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization." Springer Nature Experiments, 2014. URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling and Application of N-Fmoc-N-(1-methylethyl)glycine

Section 1: Introduction & Compound Profile N-Fmoc-N-(1-methylethyl)glycine, also known as N-Fmoc-N-isopropylglycine, is a specialized, non-proteinogenic amino acid derivative crucial for advanced peptide synthesis. As a...

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Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction & Compound Profile

N-Fmoc-N-(1-methylethyl)glycine, also known as N-Fmoc-N-isopropylglycine, is a specialized, non-proteinogenic amino acid derivative crucial for advanced peptide synthesis. As a member of the N-alkylated amino acid family, its incorporation into a peptide sequence imparts unique conformational constraints and significantly enhances resistance to enzymatic degradation by proteases. This property is highly desirable in the development of therapeutic peptides with improved in vivo stability and bioavailability.

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary, base-labile protecting group for the secondary amine. This strategic protection is fundamental to modern Solid-Phase Peptide Synthesis (SPPS), allowing for the sequential and controlled assembly of amino acids into a target peptide chain. The Fmoc group remains stable under the acidic conditions used for side-chain deprotection and resin cleavage but can be selectively and rapidly removed using a mild organic base, typically piperidine.[1]

This guide provides a comprehensive framework for the safe handling, storage, and use of N-Fmoc-N-(1-methylethyl)glycine, ensuring both the safety of laboratory personnel and the integrity of the synthetic process.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Synonyms Fmoc-N-isopropylglycine, Fmoc-isoPrGly-OH[2]
CAS Number 174799-89-4[2]
Molecular Formula C20H21NO4[3][4]
Molecular Weight 339.39 g/mol [3][4]
Appearance White to off-white crystalline powder[3]
Purity Typically ≥97%
Storage Temperature Recommended 0-8°C for short-term, -20°C for long-term[3][5]

Section 2: Hazard Identification and Risk Assessment

While N-Fmoc-N-(1-methylethyl)glycine is not classified as an acutely toxic substance under major regulatory frameworks like GHS or OSHA, it is a fine chemical powder that requires careful handling to mitigate potential health risks.[6][7] The primary hazards are associated with its physical form and potential as a mild irritant.

  • Primary Routes of Exposure: Inhalation of dust, direct skin contact, and eye contact.

  • Potential Health Effects:

    • Inhalation: May cause irritation to the respiratory tract.[8]

    • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[8]

    • Eye Contact: May cause serious eye irritation.[8]

    • Ingestion: May be harmful if swallowed in significant quantities.[8]

  • Combustibility: Like many fine organic powders, it is combustible. When dispersed in the air in sufficient concentrations, it can form an explosive mixture with an ignition source.

Table 2: Hazard Summary (Based on the Fmoc-Amino Acid Chemical Class)

Hazard TypeGHS Classification (Typical)Key Precaution
Skin Irritation Warning (H315: Causes skin irritation)Avoid direct contact; wear nitrile gloves.[8]
Eye Irritation Warning (H319: Causes serious eye irritation)Wear safety glasses with side shields or goggles.[8]
Respiratory Irritation Warning (H335: May cause respiratory irritation)Handle in a ventilated enclosure; use a dust mask if necessary.[8][9]
Acute Oral Toxicity Warning (H302: Harmful if swallowed)Do not ingest; practice good laboratory hygiene.[9]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, preventing airborne dust from entering the laboratory environment.

  • Chemical Fume Hood: All operations that may generate dust or involve the use of solvents (e.g., weighing, dissolution, reaction setup) should be performed inside a certified chemical fume hood.

  • Ventilated Balance Enclosure (VBE): For accurately weighing the solid powder, a VBE is highly recommended. It provides a localized, controlled airflow that contains fine particles without disrupting the balance reading.

Personal Protective Equipment (PPE): The Essential Barrier

Correct and consistent use of PPE is mandatory for all personnel handling this compound.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a risk of splashing, particularly during solubilization or reaction work-up.

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or holes before use. Employ proper removal techniques to avoid contaminating the skin and wash hands thoroughly after work is completed.[7]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing from potential spills.

  • Respiratory Protection: When handling the solid powder outside of a fume hood or VBE, a NIOSH-approved N95 or P1 dust respirator is necessary to prevent the inhalation of fine particles.

PPE_Selection_Workflow start Start: Handling N-Fmoc-N-(1-methylethyl)glycine is_solid Is the material a solid powder? start->is_solid in_hood Working in Fume Hood or Ventilated Enclosure? is_solid->in_hood Yes is_liquid Handling solution or in-reaction? is_solid->is_liquid No ppe_full Required PPE: - Safety Glasses/Goggles - Nitrile Gloves - Lab Coat - N95/P1 Respirator in_hood->ppe_full No ppe_standard Required PPE: - Safety Glasses/Goggles - Nitrile Gloves - Lab Coat in_hood->ppe_standard Yes is_liquid->ppe_standard Yes

Figure 1: PPE Selection Workflow

Section 4: Standard Operating Procedures (SOPs) for Handling

Adherence to a structured workflow minimizes risk and ensures the quality of the reagent is not compromised.

Protocol 1: Receipt and Storage
  • Inspection: Upon receipt, inspect the container for any damage or broken seals.

  • Storage Conditions: For long-term stability, store the lyophilized powder in a tightly sealed container at -20°C, protected from light and moisture.[5] For short-term use, storage at 0-8°C is acceptable.[3]

  • Causality—Why these conditions? The Fmoc group can be light-sensitive, and the compound itself is susceptible to degradation from atmospheric moisture. Low temperatures dramatically slow any potential degradation pathways, preserving the reagent's purity over time.

Protocol 2: Weighing and Aliquoting
  • Equilibration: Before opening, allow the sealed container to warm to room temperature inside a desiccator for at least 30-60 minutes.

    • Causality—Why equilibrate? This critical step prevents atmospheric moisture from condensing onto the cold powder, which would compromise its stability and introduce impurities.

  • Preparation: Don all required PPE (see Figure 1). Perform the weighing operation inside a ventilated balance enclosure or a chemical fume hood.

  • Weighing: Use a clean spatula and weighing paper or a suitable vial. Handle the powder gently to minimize dust generation. Work efficiently to reduce the time the main container is open.

  • Resealing: Tightly reseal the main container immediately after dispensing. Purging with an inert gas like argon or nitrogen before sealing can further enhance long-term stability.

  • Storage: Promptly return the unused portion to its recommended storage condition (-20°C).

Protocol 3: Use in Solid-Phase Peptide Synthesis (SPPS)
  • Solubilization: Dissolve the weighed amino acid derivative in a suitable solvent, typically N,N-Dimethylformamide (DMF), inside a chemical fume hood. For N-alkylated amino acids, which can be bulky, ensure complete dissolution before proceeding.

  • Activation & Coupling: The dissolved amino acid is activated using standard peptide coupling reagents (e.g., HATU, HCTU) and a base (e.g., DIPEA, 2,4,6-collidine) before being added to the resin-bound peptide, which has a free N-terminal amine.[10]

    • Causality—Why activate? The carboxylic acid group is converted into a more reactive species (like an active ester) to facilitate the efficient formation of a new peptide bond with the resin-bound amine.

  • Fmoc Deprotection: After coupling, the N-terminal Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF.[10] This exposes a new amine, ready for the next coupling cycle. This step is often monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-piperidine adduct.[1]

Safe_Handling_Workflow storage Long-Term Storage (-20°C, Dark, Dry) equilibrate Equilibrate to RT in Desiccator storage->equilibrate weigh Weigh Powder in Ventilated Enclosure equilibrate->weigh dissolve Solubilize in Solvent (e.g., DMF) in Fume Hood weigh->dissolve react Activate & Couple in Reaction Vessel dissolve->react waste Dispose of Waste (Solid & Liquid) react->waste

Figure 2: Safe Handling Workflow from Storage to Disposal

Section 5: Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

Table 3: First Aid and Spill Response

SituationAction Protocol
Skin Contact Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[7][11]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[7][11]
Small Spill (Solid) Gently sweep or scoop the material into a clearly labeled container for chemical waste. Avoid creating dust. Clean the area with a damp cloth.
Large Spill (Solid) Evacuate the area. Wear full PPE, including respiratory protection. Use a dust-suppressing sweeping compound if available. Collect material into a suitable, sealed container for disposal.

Section 6: Storage and Stability Considerations

The long-term viability of N-Fmoc-N-(1-methylethyl)glycine is dependent on proper storage to prevent chemical degradation.

  • Moisture: The primary threat to stability. Moisture can lead to hydrolysis. Always store in a desiccated environment and allow the container to warm to room temperature before opening.

  • Light: The Fmoc group is known to be sensitive to light, particularly UV light. Store in an opaque container or in the dark to prevent photochemical degradation.[5]

  • Temperature: While stable for short periods at room temperature, long-term storage must be at -20°C to minimize any degradation.

  • Freeze-Thaw Cycles: Repeatedly warming and cooling the powder should be avoided. It is best practice to aliquot the powder into smaller, single-use quantities upon first opening.

Section 7: Waste Disposal

All waste materials must be handled as chemical waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and excess solid reagent should be collected in a sealed, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent washes from reactions should be collected in a labeled, sealed hazardous waste container designated for halogenated or non-halogenated organic solvents, as appropriate.

  • Compliance: All disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[7] Do not dispose of this chemical down the drain.[7]

Section 8: References

  • PubChem. (n.d.). Fmoc-Gly-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: 2-(Fmoc-amino)-ethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-Glycine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: Fmoc-Glycine. Retrieved from [Link]

  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Watanabe Chemical Industry. (n.d.). Fmoc-N-Alkylglycines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. (General reference for Fmoc deprotection methods). Retrieved from [Link]

Sources

Foundational

isoelectric point and pKa of n-Fmoc-n-(1-methylethyl)glycine

An In-Depth Technical Guide to the Ionization Profiling of N-Fmoc-N-(1-methylethyl)glycine Executive Summary N-Fmoc-N-(1-methylethyl)glycine—frequently designated as Fmoc-N-isopropylglycine or Fmoc-Nip-OH—is a highly spe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Ionization Profiling of N-Fmoc-N-(1-methylethyl)glycine

Executive Summary

N-Fmoc-N-(1-methylethyl)glycine—frequently designated as Fmoc-N-isopropylglycine or Fmoc-Nip-OH—is a highly specialized non-proteinogenic amino acid monomer. It is predominantly utilized in the solid-phase synthesis of peptoids (N-alkylated oligoglycines) and advanced peptidomimetics[1]. The strategic incorporation of this bulky, N-alkylated monomer confers profound proteolytic resistance and structural rigidity to therapeutic compounds, such as engineered lantibiotics[2]. For drug development professionals and synthetic chemists, understanding its ionization behavior—specifically its acid dissociation constant (pKa) and the nuances of its isoelectric point (pI)—is paramount. These parameters dictate coupling efficiencies during solid-phase peptide synthesis (SPPS), solubility profiles, and the molecule's behavior in physiological environments.

Physicochemical Profiling: The pKa and The Isoelectric Paradox

Mechanistic Causality of the Carboxylic Acid pKa

In a standard, unprotected amino acid, the α-carboxylic acid typically exhibits a highly acidic pKa (around 2.3) due to the stabilizing inductive effect of the adjacent positively charged ammonium group. For instance, the pKa of unprotected N-isopropylglycine is theoretically and experimentally established at 2.36[3].

However, the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group fundamentally alters the local electronic environment. The Fmoc group converts the basic amine into a carbamate. Because the nitrogen's lone pair of electrons is delocalized into the adjacent carbamate carbonyl via resonance, the nitrogen is rendered completely non-basic. This abolishes the zwitterionic nature of the molecule. Without the positively charged ammonium group to stabilize the carboxylate anion, the pKa of the carboxylic acid shifts upward. Consequently, the pKa of Fmoc-N-isopropylglycine is approximately 3.9 , closely mirroring the established pKa of structurally similar Fmoc-glycine (3.89)[4] and Fmoc-L-proline (3.95)[5].

The Isoelectric Point (pI) Paradox

The isoelectric point (pI) is classically defined as the exact pH at which a molecule carries no net electrical charge, existing as a zwitterion. For standard amphoteric amino acids, this occurs exactly halfway between the pKa of the carboxylic acid and the pKa of the conjugate acid of the amine.

For N-Fmoc-N-(1-methylethyl)glycine, the concept of a discrete pI is technically undefined or strictly theoretical . Because the carbamate nitrogen is non-basic (its conjugate acid would have a pKa < 0), the molecule possesses only one ionizable group within the standard aqueous pH range (0–14): the carboxylic acid.

  • At pH < 3.9: The carboxylic acid is fully protonated. The molecule is neutral (Net Charge = 0).

  • At pH > 3.9: The carboxylic acid is deprotonated. The molecule is anionic (Net Charge = -1).

Because the molecule never adopts a net positive charge, it does not cross a zero-charge threshold from positive to negative. Instead, it remains neutral across all highly acidic pH values.

G State1 pH < 3.9 Protonated State (Neutral) Net Charge = 0 State2 pH = 3.9 Equilibrium [HA] = [A-] State1->State2 Increasing pH (Deprotonation) State2->State1 Decreasing pH (Protonation) State3 pH > 3.9 Deprotonated State (Anionic) Net Charge = -1 State2->State3 Increasing pH (Deprotonation) State3->State2 Decreasing pH (Protonation)

Logical relationship of Fmoc-N-isopropylglycine ionization states across the pH spectrum.

Quantitative Data Presentation

To contextualize the ionization behavior of Fmoc-N-isopropylglycine, Table 1 compares it against structurally related analogs, demonstrating the profound impact of Fmoc protection on both pKa and pI.

MoleculeAmine StateN-Alkyl SubstitutionCarboxylic Acid pKaIsoelectric Point (pI)
Glycine Free (Basic)None2.345.97
N-isopropylglycine Free (Basic)Isopropyl2.36~5.90
Fmoc-Glycine Protected (Carbamate)None3.89Undefined (Neutral at pH < 3.9)
Fmoc-L-Proline Protected (Carbamate)Cyclic3.95Undefined (Neutral at pH < 3.9)
Fmoc-N-isopropylglycine Protected (Carbamate) Isopropyl ~3.90 Undefined (Neutral at pH < 3.9)

Table 1: Comparative pKa and pI values demonstrating the impact of Fmoc protection and N-alkylation.

Experimental Methodologies: Self-Validating pKa Determination

Because Fmoc-protected amino acids are highly hydrophobic, they will precipitate in pure aqueous buffers during titration, leading to catastrophic data artifacts. To accurately determine the pKa of Fmoc-N-isopropylglycine, a co-solvent system must be utilized, followed by a Gran plot analysis to create a mathematically self-validating system that eliminates subjective human error in finding the equivalence point.

Step-by-Step Potentiometric Titration Protocol
  • Solvent Preparation: Prepare a 50% (v/v) Methanol/Milli-Q water solution. Degas the solvent by sonication for 15 minutes to remove dissolved CO2, which forms carbonic acid and artificially lowers the pH.

  • Sample Dissolution: Accurately weigh and dissolve Fmoc-N-isopropylglycine to achieve a final concentration of 2.0 mM in 50 mL of the co-solvent.

  • Electrode Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) prepared in the same 50% MeOH/H2O co-solvent. This is a critical step to account for the altered liquid junction potential caused by the organic modifier.

  • Baseline Acidification: Add a known micro-volume of 0.1 M HCl to drop the initial pH to ~2.0, ensuring the carboxylic acid is 100% protonated prior to titration.

  • Titration: Titrate the solution using standardized 0.1 M NaOH under a continuous nitrogen blanket (to prevent atmospheric CO2 absorption). Add the titrant in 10 µL increments, recording the pH only after equilibrium is reached (defined as ΔpH < 0.005 per minute).

  • Gran Plot Analysis (Self-Validation): Instead of subjectively estimating the inflection point from the sigmoidal titration curve, construct a Gran plot. Plot Vb​×10pH versus Vb​ (where Vb​ is the volume of base added). The linear extrapolation to the x-axis provides the precise, mathematically validated equivalence point ( Veq​ ).

  • pKa Derivation: Apply the Henderson-Hasselbalch equation at the half-equivalence point ( Veq​/2 ). The pH at this exact volume equals the apparent pKa in the co-solvent system. (Note: To find the absolute aqueous pKa, repeat this process at 30%, 40%, and 60% MeOH and perform a Yasuda-Shedlovsky extrapolation to 0% organic solvent).

Workflow Step1 1. Sample Preparation Dissolve 2 mM monomer in 50% MeOH/H2O (v/v) Step2 2. Baseline Acidification Add 0.1 M HCl to pH ~2.0 (Ensure full protonation) Step1->Step2 Step3 3. Potentiometric Titration Titrate with 0.1 M NaOH Record pH vs. Volume Step2->Step3 Step4 4. Gran Plot Analysis Linear extrapolation to find precise Equivalence Point Step3->Step4 Step5 5. pKa Calculation Derive pKa at V_eq/2 via Henderson-Hasselbalch Step4->Step5

Step-by-step experimental workflow for the potentiometric determination of pKa.

References

  • Investigation of the Substrate Specificity of Lacticin 481 Synthetase using Nonproteinogenic Amino Acids Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Fmoc-N-Alkylglycines Catalog & Peptoid Synthesis Applications Source: Watanabe Chemical Industries, Ltd. URL:[Link][1]

  • Theoretical Model for the Carboxylic Group Acidity Constant Based on Connectivity Index 3 Source: Journal of Chemical Information and Computer Sciences (OUP) URL:[Link][3]

  • FMOC-L-Proline 71989-31-6 Chemical Properties Source: LookChem URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol Using Fmoc-N-isopropylglycine

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Validated Protocols Introduction & Strategic Rationale The strategic incorporation of N-alkylated amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Validated Protocols

Introduction & Strategic Rationale

The strategic incorporation of N-alkylated amino acids into peptide sequences is a cornerstone of modern peptidomimetic design[1]. By replacing the standard amide proton with an alkyl group, researchers can systematically eliminate hydrogen bond donors, alter the peptide's secondary structure, enhance membrane permeability, and confer profound resistance to proteolytic degradation[2].

Specifically, Fmoc-N-isopropylglycine (also known as Fmoc-N-(1-methylethyl)glycine or the valine peptoid monomer) introduces a bulky, branched aliphatic side chain directly onto the peptide backbone[3]. While this structural modification is highly desirable for generating drug-like cyclic peptides and stable therapeutics, it introduces severe synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS). This application note provides a comprehensive, mechanistically grounded protocol for the efficient incorporation and elongation of Fmoc-N-isopropylglycine.

Mechanistic Insights: The Causality of Synthetic Challenges

As a Senior Application Scientist, it is critical to understand why standard SPPS protocols fail with N-isopropylglycine, rather than simply adjusting reaction times. The challenges are fundamentally driven by physical chemistry and steric geometry[4]:

  • The Steric Barrier (Coupling TO the Monomer): Coupling of Fmoc-N-isopropylglycine to a primary amine is generally straightforward. However, coupling the subsequent amino acid onto the deprotected N-isopropylglycine is notoriously difficult. The bulky isopropyl group severely shields the secondary amine, drastically reducing its nucleophilicity. Standard carbodiimide chemistry (DIC/HOBt) at room temperature will typically yield less than 30% conversion.

  • Diketopiperazine (DKP) Formation: When the N-isopropylglycine is located at the second position from the C-terminus (a dipeptide on the resin), Fmoc deprotection exposes the secondary amine. The N-alkyl group heavily favors the cis-amide bond conformation. This geometry brings the free amine into direct proximity with the resin's ester anchor. If the subsequent coupling is not instantaneous, the amine will intramolecularly attack the ester bond, cleaving the dipeptide off the resin as a cyclic diketopiperazine (DKP)[4].

  • Thermal Acceleration (HE-SPPS): To overcome the high activation energy barrier of sterically hindered amide bond formation, High-Efficiency Microwave SPPS (HE-SPPS) is required[5]. Elevated temperatures (75°C–90°C) increase the kinetic energy of the system, promoting rapid formation of the O-acylisourea intermediate and driving the coupling to completion before side reactions can dominate.

Experimental Workflows (Visualized)

The following diagrams illustrate the optimized synthetic workflow and the mechanistic divergence between successful elongation and standard failure modes.

SPPS_Workflow Start Peptide-Resin (Free Primary Amine) Couple1 Coupling OF Fmoc-N-isopropylglycine (DIC/Oxyma, 75°C) Start->Couple1 4 eq monomer Deprotect Fmoc Deprotection (20% Piperidine/DMF) Couple1->Deprotect Wash (DMF) Couple2 Coupling TO N-isopropylglycine (HATU/DIPEA, 75°C) Deprotect->Couple2 Wash (DMF) Cleave TFA Cleavage & Global Deprotection Couple2->Cleave Chain Complete

Caption: Workflow for incorporating and elongating Fmoc-N-isopropylglycine in SPPS.

DKP_Pathway Dipeptide Fmoc-Xaa-N(iPr)Gly-Resin Deprotected H2N-Xaa-N(iPr)Gly-Resin (Prone to cyclization) Dipeptide->Deprotected Piperidine DKP Diketopiperazine (DKP) + Cleaved Resin Deprotected->DKP Slow coupling Elongated Fmoc-Yaa-Xaa-N(iPr)Gly-Resin (Successful Elongation) Deprotected->Elongated Rapid coupling

Caption: Competing pathways: Diketopiperazine (DKP) formation vs. successful chain elongation.

Quantitative Optimization of Coupling Conditions

To establish a self-validating baseline, we summarize the comparative efficacy of coupling reagents for elongating the chain onto the N-isopropylglycine residue.

Table 1: Comparative Efficacy of Coupling Reagents onto N-isopropylglycine

Coupling ReagentActivation ChemistryTemperatureTimeEst. YieldEpimerization Risk
DIC / OxymaCarbodiimide / Oxime25°C120 min< 30%Low
DIC / OxymaCarbodiimide / Oxime75°C (MW)15 min~70%Moderate
HATU / DIPEA Aminium / Uronium 75°C (MW) 15 min > 90% Moderate
Triphosgene / CollidineAcid Chloride25°C45 min> 95%High

Note: HATU/DIPEA under microwave irradiation provides the optimal balance of high yield and manageable epimerization for routine synthesis[6],[5].

Step-by-Step Experimental Methodologies

The following protocols are designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the previous reaction via the integrated quality control checks.

Protocol A: Coupling OF Fmoc-N-isopropylglycine (Incorporation)

Because the primary amine on the growing peptide chain is highly nucleophilic, standard HE-SPPS conditions are sufficient to couple the N-alkyl monomer.

  • Resin Preparation: Swell 0.1 mmol of peptide-resin in DMF for 20 minutes.

  • Activation: In a separate vial, dissolve Fmoc-N-isopropylglycine (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq).

  • Coupling: Add the activated mixture to the resin.

  • Reaction: Heat the reaction vessel to 75°C using microwave irradiation for 10 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 × 3 min).

  • Validation: Perform a standard Kaiser test. A yellow color (negative) confirms complete consumption of the primary amine.

Protocol B: Fmoc Deprotection & DKP Mitigation

Causality Check: If the N-isopropylglycine is at the dipeptide stage, prolonged exposure to base will trigger DKP formation. Speed is critical.

  • Deprotection: Add 20% Piperidine in DMF (v/v) to the resin.

  • Reaction: React for exactly 3 minutes at room temperature, drain, and repeat for another 3 minutes. (Do not use microwave heating for this specific deprotection if at the dipeptide stage).

  • Washing: Wash rapidly and extensively with DMF (5 × 1 min) to remove all traces of piperidine. Proceed immediately to Protocol C.

Protocol C: Coupling TO N-isopropylglycine (Chain Elongation)

This is the critical, rate-limiting step. We utilize the highly reactive aminium salt HATU to force the reaction.

  • Activation: Dissolve the next Fmoc-Amino Acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the vial. The solution will turn yellow, indicating active ester formation.

  • Coupling: Transfer immediately to the resin.

  • Reaction: Heat to 75°C via microwave for 15 minutes.

  • Double Coupling (Mandatory): Drain the reaction mixture. Do not wash. Immediately repeat steps 1-4 with a fresh batch of activated reagents.

  • Washing: Drain and wash with DMF (4 × 3 min).

Protocol D: Self-Validation via Analytical Quality Control

A protocol is only as good as its validation. Because the deprotected N-isopropylglycine is a secondary amine, standard Kaiser tests will yield false negatives.

  • Chloranil Test (For Secondary Amines):

    • Take a few beads of the resin from Protocol C.

    • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

    • Let stand for 5 minutes at room temperature.

    • Interpretation: Dark blue/green beads indicate unreacted secondary amines (failed coupling). Colorless/yellowish beads indicate successful coupling.

  • Micro-Cleavage (Definitive Validation):

    • Transfer ~2 mg of resin to a microcentrifuge tube.

    • Add 100 µL of Cleavage Cocktail (TFA/TIS/H2O, 95:2.5:2.5).

    • Shake for 30 minutes. Precipitate with 1 mL cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

    • Analyze via LC-MS to confirm the presence of the desired mass [M+H]+ before proceeding with the rest of the synthesis.

Protocol E: Global Cleavage and Deprotection

Highly N-alkylated peptides can exhibit instability under prolonged acidic conditions[4].

  • Cleavage: Treat the fully elongated peptide-resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature. (If the sequence contains >3 N-alkylated residues, reduce cleavage time to 1 hour to prevent backbone fragmentation).

  • Precipitation: Filter the cleavage solution into 10 volumes of ice-cold diethyl ether.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting powder.

References

  • BenchChem Technical Support Team. (2025). The Conformational Influence of Fmoc-N-isopropylglycine (Fmoc-NIP-OH) on Peptide Secondary Structure: An In-depth Technical Guide. Benchchem.
  • Semantic Scholar. Advances in Fmoc solid-phase peptide synthesis.
  • National Institutes of Health (NIH). Investigation of the Substrate Specificity of Lacticin 481 Synthetase using Nonproteinogenic Amino Acids.
  • Journal of Medicinal Chemistry (ACS Publications). (2022). Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • CEM Corporation. SPPS Technology - Microwave Enhanced Solid Phase Peptide Synthesis.

Sources

Application

Application Note: Strategic Incorporation of N-Fmoc-N-(1-methylethyl)glycine into Peptoids and Peptidomimetics

Introduction & Mechanistic Insights The synthesis of peptoids (poly-N-substituted glycines) and peptide-peptoid hybrids often requires the incorporation of sterically demanding monomers to restrict backbone flexibility,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The synthesis of peptoids (poly-N-substituted glycines) and peptide-peptoid hybrids often requires the incorporation of sterically demanding monomers to restrict backbone flexibility, induce specific secondary structures (such as peptoid helices), and enhance proteolytic stability. N-Fmoc-N-(1-methylethyl)glycine , more commonly referred to as Fmoc-N-isopropylglycine (Fmoc-Nip-OH) , is a critical building block for introducing bulky, hydrophobic N-alkyl side chains [1].

The Causality of Steric Hindrance: Unlike standard α-amino acids, the side chain in Fmoc-Nip-OH is located directly on the backbone nitrogen. The isopropyl group, being branched at the α-carbon of the substituent, creates severe steric shielding around the secondary amine once the Fmoc protecting group is removed.

During solid-phase peptide synthesis (SPPS), this structural feature presents a two-fold mechanistic challenge:

  • Monomer Addition: Coupling the Fmoc-Nip-OH monomer onto a free primary amine is moderately hindered but generally proceeds to completion using highly efficient uronium/aminium salts (e.g., HATU)[2].

  • Subsequent Elongation (The Bottleneck): Coupling the next amino acid onto the deprotected secondary amine of the Nip residue is notoriously difficult. Standard coupling reagents (such as HBTU or DIC/HOBt) fail because the bulky isopropyl group physically blocks the incoming activated acyl species from approaching the nucleophile. To overcome this, highly reactive intermediates—specifically acid chlorides generated in situ via triphosgene (bis(trichloromethyl)carbonate, BTC)—must be employed to force the acylation forward [3].

Comparative Coupling Reagents for N-Alkylated Systems

To ensure high-fidelity synthesis and prevent deletion sequences, the choice of coupling reagent must be tailored to the specific step in the elongation cycle.

Coupling StepRecommended Reagent SystemActivation IntermediateEpimerization RiskReaction Time
1. Coupling Fmoc-Nip-OH HATU / DIPEAOAt-active esterLow (Achiral α-carbon)1 - 2 hours
1. Coupling Fmoc-Nip-OH DIC / OxymaPureOxyma-active esterLow1 hour (or 15 min at 90°C)
2. Coupling onto Nip-H Triphosgene / Sym-CollidineAcid ChlorideModerate (Requires care)30 - 60 mins
2. Coupling onto Nip-H HATU / HOAt / DIPEAOAt-active esterLow12 - 24 hours (Repeated)

Table 1: Comparison of coupling chemistries for the incorporation and subsequent elongation of N-isopropylglycine residues.

Experimental Protocols

The following self-validating protocols describe the complete cycle for incorporating Fmoc-Nip-OH and successfully elongating the chain past the steric bottleneck.

Protocol 1: Coupling of Fmoc-Nip-OH onto a Primary Amine

Objective: Efficient acylation of the resin-bound primary amine with the Fmoc-Nip-OH monomer.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or 2-CTC) in N,N-Dimethylformamide (DMF) for 30 minutes. Ensure the N-terminal Fmoc group of the preceding amino acid has been removed (20% piperidine/DMF, 2 × 10 min).

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-Nip-OH and 3.9 equivalents of HATU in a minimum volume of DMF. Add 8.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation: Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min). Perform a Kaiser test. A negative result (yellow beads/solution) indicates complete coupling.

Protocol 2: Fmoc Deprotection of the Nip Residue

Objective: Removal of the Fmoc group to expose the sterically hindered secondary amine.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat with fresh solution for 15 minutes.

  • Washing: Wash extensively with DMF (5 × 1 min) and DCM (5 × 1 min) to remove all traces of piperidine and dibenzofulvene adducts.

  • Validation: Perform a Chloranil test (which is specific for secondary amines). A positive result (blue/green beads) confirms successful deprotection.

Protocol 3: Elongation onto the Hindered N-Isopropyl Amine (Triphosgene Method)

Objective: Coupling the subsequent Fmoc-amino acid onto the hindered secondary amine of the Nip residue using in situ acid chloride generation [3]. Caution: Triphosgene is highly toxic. Perform all operations in a well-ventilated fume hood.

  • Reagent Preparation: Dissolve 4.0 equivalents of the next Fmoc-amino acid in dry Tetrahydrofuran (THF) or DCM. Add 1.33 equivalents of triphosgene (delivering 4.0 equivalents of reactive phosgene).

  • Activation: Cool the mixture to 0°C in an ice bath. Dropwise, add 14.0 equivalents of sym-collidine (2,4,6-trimethylpyridine). Stir for 1 minute to generate the Fmoc-amino acid chloride.

  • Coupling: Add the activated mixture immediately to the drained resin. Agitate at room temperature for 45–60 minutes.

  • Validation: Wash the resin with DCM (5 × 1 min) and DMF (5 × 1 min). Perform a Chloranil test. A negative result (colorless/yellow beads) indicates complete acylation. If the test remains positive, repeat the coupling step before proceeding.

Mechanistic Workflows and Visualizations

Workflow Resin Resin-Bound Peptide (Free Primary Amine) AddNip Add Fmoc-Nip-OH + HATU / DIPEA Resin->AddNip Coupling1 Coupling Step 1 (Moderate Hindrance) AddNip->Coupling1 Deprotect Fmoc Deprotection (20% Piperidine in DMF) Coupling1->Deprotect Wash & Deprotect HinderedAmine Resin-Bound Nip (Sterically Hindered N-iPr) Deprotect->HinderedAmine AddNext Add Next Fmoc-AA-OH + Triphosgene / Collidine HinderedAmine->AddNext Coupling2 Coupling Step 2 (Severe Hindrance) AddNext->Coupling2 Product Elongated Peptoid Chain Coupling2->Product Wash

Workflow for Fmoc-Nip-OH incorporation and overcoming steric hindrance in subsequent coupling steps.

Mechanism FmocAA Fmoc-AA-OH (Next Monomer) AcidChloride Fmoc-AA-Cl (Highly Reactive Intermediate) FmocAA->AcidChloride Activation Triphosgene Triphosgene (BTC) + Sym-Collidine Triphosgene->AcidChloride PeptoidBond Peptoid Bond Successfully Formed AcidChloride->PeptoidBond Acylation HinderedAmine Resin-Nip-H (Sterically Hindered) HinderedAmine->PeptoidBond

Triphosgene-mediated activation pathway generating a highly reactive acid chloride intermediate.

References

  • Investigation of the Substrate Specificity of Lacticin 481 Synthetase using Nonproteinogenic Amino Acids. PMC.[Link]

  • Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function. ACS Publications.[Link]

  • A decade review of triphosgene and its applications in organic reactions. PMC.[Link]

Method

Application Note: Optimal Coupling Reagents for N-Fmoc-N-(1-methylethyl)glycine in Solid-Phase Peptide Synthesis (SPPS)

Document Type: Technical Protocol & Application Guide Target Audience: Peptide Chemists, Drug Development Scientists, and Synthesis Engineers Executive Summary & The Mechanistic Challenge The incorporation of N-alkylated...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Peptide Chemists, Drug Development Scientists, and Synthesis Engineers

Executive Summary & The Mechanistic Challenge

The incorporation of N-alkylated amino acids, such as N-Fmoc-N-(1-methylethyl)glycine (commonly known as Fmoc-N-isopropylglycine or Fmoc-N-iPr-Gly-OH), is a powerful strategy in peptide drug development. The "N-alkyl effect" disrupts local hydrogen bonding, thereby increasing proteolytic stability, enhancing membrane permeability, and locking peptides into specific bioactive conformations[1].

However, the synthesis of peptoids and N-alkyl-rich peptides presents a severe mechanistic challenge in Solid-Phase Peptide Synthesis (SPPS). While coupling Fmoc-N-iPr-Gly-OH to a primary amine on a growing peptide chain is relatively straightforward, acylating the secondary amine of the resin-bound N-isopropylglycine residue with the subsequent amino acid is notoriously difficult. The bulky isopropyl group creates immense steric shielding, drastically reducing the nucleophilicity of the secondary amine[1]. Standard coupling reagents like HBTU or DIC/HOBt often result in incomplete couplings, leading to deletion sequences and complex purification profiles.

This application note details the optimal coupling reagents, mechanistic rationale, and validated protocols required to successfully navigate the extreme steric hindrance of N-isopropylglycine in SPPS.

Selection of Optimal Coupling Reagents: Causality & Mechanism

To overcome the activation energy barrier imposed by the N-isopropyl group, highly reactive electrophilic species must be generated. The selection of the coupling reagent dictates the transition state of the acylation event.

A. Bis(trichloromethyl)carbonate (BTC / Triphosgene)

Mechanism: BTC is used to generate Fmoc-amino acid chlorides in situ. Acid chlorides are the most reactive acylating agents available in SPPS[2]. Because the chloride ion is an excellent leaving group and the acyl chloride intermediate is small, it easily bypasses the steric bulk of the N-isopropyl group that typically blocks larger uronium or phosphonium intermediates. Causality: To prevent the liberated HCl from prematurely cleaving the Fmoc protecting group or acid-labile side chains, the weak, sterically hindered base sym-collidine (2,4,6-trimethylpyridine) is used instead of DIPEA[3].

B. COMU / OxymaPure

Mechanism: COMU is a third-generation uronium-type coupling reagent based on the OxymaPure leaving group. Causality: Unlike HATU, which relies on the HOAt leaving group, COMU features a morpholino group that is less sterically demanding. This structural advantage, combined with the high reactivity of the oxime ester intermediate, makes COMU exceptionally efficient for coupling onto N-alkylated secondary amines while maintaining a lower risk of epimerization and avoiding the explosive hazards of benzotriazole derivatives[3].

C. HATU / HOAt with Microwave Assistance (MW-SPPS)

Mechanism: HATU utilizes the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group. The pyridine nitrogen in HOAt participates in a neighboring group effect, forming a hydrogen-bonded transition state that accelerates the reaction[1]. Causality: For highly hindered N-isopropyl systems, chemical activation alone may be insufficient. Applying microwave dielectric heating (75 °C – 90 °C) provides the necessary kinetic energy to overcome the steric clash, making HATU/DIPEA a viable protocol for automated MW-SPPS[4].

Mechanistic Workflows & Decision Trees

DecisionTree Start Acylating N-iPr-Gly Secondary Amine MW Microwave Reactor Available? Start->MW COMU COMU / DIPEA (Standard Room Temp SPPS) MW->COMU No HATU HATU / HOAt / DIPEA (MW-SPPS at 75°C - 90°C) MW->HATU Yes BTC BTC / sym-Collidine (In situ Acid Chloride) COMU->BTC Incomplete Coupling Success Chloranil Test Validation (Secondary Amine Detection) COMU->Success Yield > 80% HATU->Success BTC->Success

Decision tree for selecting coupling reagents when acylating the sterically hindered N-iPr-Gly.

Mechanism FmocAA Fmoc-AA-OH AcidChloride Fmoc-AA-Cl (Highly Reactive) FmocAA->AcidChloride Activation BTC BTC (Triphosgene) + sym-Collidine BTC->AcidChloride Generates Product Fmoc-AA-N(iPr)-Gly-Resin AcidChloride->Product Acylation Resin H-N(iPr)-Gly-Resin Resin->Product Nucleophile

Mechanistic pathway of BTC-mediated in situ acid chloride generation for hindered couplings.

Quantitative Data: Reagent Comparison

The following table summarizes the optimized parameters for coupling the subsequent amino acid onto a resin-bound N-isopropylglycine residue.

Coupling ReagentBaseEquivalents (AA/Reagent/Base)SolventTemp (°C)Time (min)Expected Yield
BTC (Triphosgene) sym-Collidine5.0 / 1.65 / 14.0THF / DCM2560 - 120> 95%
COMU DIPEA4.0 / 4.0 / 8.0DMF2512080 - 90%
HATU DIPEA5.0 / 5.0 / 10.0DMF75 - 90 (MW)5 - 10> 90%
DIC / OxymaPure None4.0 / 4.0 / -DMF90 (MW)1075 - 85%

Self-Validating Experimental Protocols

Note: The standard Kaiser (ninhydrin) test yields false negatives for secondary amines. To validate the deprotection of Fmoc-N-iPr-Gly-OH and the subsequent coupling steps, the Chloranil Test must be used.

Protocol A: BTC-Mediated In Situ Acid Chloride Coupling (Gold Standard)

Use this protocol when standard uronium reagents fail to achieve complete coupling.

Safety Warning: BTC (triphosgene) generates phosgene gas as an intermediate. All operations must be performed in a highly efficient fume hood. Do not use DMF or NMP as solvents for the activation step, as they react violently with BTC[3].

  • Resin Preparation: Swell the H-N(iPr)-Gly-peptidyl-resin (0.1 mmol scale) in anhydrous DCM for 20 minutes. Drain.

  • Activation: In a dry vial, dissolve the incoming Fmoc-amino acid (0.5 mmol, 5 eq.) and BTC (0.165 mmol, 1.65 eq. of BTC molecule, which equals 0.495 eq. of phosgene) in 2 mL of anhydrous THF.

  • Base Addition: Add sym-collidine (1.4 mmol, 14 eq.) to the activation mixture. Stir for 1 minute at room temperature. A white precipitate (collidine hydrochloride) may form.

  • Coupling: Transfer the activated suspension immediately to the SPPS reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 1 to 2 hours.

  • Washing: Drain the reaction mixture and wash the resin extensively with DCM (5 × 1 min) and DMF (5 × 1 min).

  • Validation: Perform a Chloranil test. A colorless/yellow bead indicates successful coupling (absence of secondary amine). A blue/green bead indicates incomplete coupling.

Protocol B: COMU-Mediated Coupling (Room Temperature Alternative)

A greener, safer alternative to BTC that performs exceptionally well for N-alkylated substrates.

  • Resin Preparation: Swell the H-N(iPr)-Gly-peptidyl-resin (0.1 mmol scale) in DMF.

  • Activation: Dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.) and COMU (0.4 mmol, 4 eq.) in 2 mL of DMF.

  • Base Addition: Add DIPEA (0.8 mmol, 8 eq.) to the mixture. The solution will typically turn yellow/orange, indicating the formation of the active Oxyma ester. Pre-activate for 1 minute.

  • Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Washing & Validation: Drain, wash with DMF (5 × 1 min), and validate via the Chloranil test. Repeat coupling if necessary.

Protocol C: MW-Assisted HATU Coupling

Ideal for automated synthesis platforms equipped with microwave reactors.

  • Reagent Delivery: Deliver the incoming Fmoc-amino acid (0.5 mmol, 5 eq.), HATU (0.5 mmol, 5 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF to the reaction vessel containing the resin[4].

  • Microwave Heating: Heat the reaction to 75 °C using microwave irradiation.

  • Reaction Time: Hold at 75 °C for 5 to 10 minutes with continuous agitation or nitrogen bubbling[4].

  • Washing: Drain and wash with DMF (4 × 1 min).

References

  • A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids Source: Frontiers in Chemistry URL:[Link]

  • Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Processes for coupling amino acids using bis-(trichloromethyl)

Sources

Application

Application Note: Optimized Cleavage Strategies for N-Fmoc-N-(1-methylethyl)glycine-Containing Peptides from Wang Resin

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Validated Protocols Introduction and Chemical Context The strategic incorporation of N-(1-methylethyl)glycine...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Validated Protocols

Introduction and Chemical Context

The strategic incorporation of N-(1-methylethyl)glycine (commonly known as N-isopropylglycine or NVal), an N-alkylated amino acid, is a cornerstone technique in the design of peptidomimetics and peptoids. By eliminating the amide proton and introducing significant steric bulk, this residue enhances proteolytic stability and enforces specific secondary structures.

However, synthesizing and isolating these sequences via Solid-Phase Peptide Synthesis (SPPS) on Wang resin (a standard p-alkoxybenzyl alcohol linker) introduces severe mechanistic bottlenecks. This application note details the chemical causality behind these challenges—specifically steric shielding, diketopiperazine (DKP) formation, and acid-catalyzed truncation—and provides self-validating protocols for the efficient acidolytic cleavage of intact, Fmoc-protected N-isopropylglycine peptides.

Mechanistic Insights: The Causality of Cleavage Failures

As a Senior Application Scientist, it is critical to understand that cleavage is not merely a procedural step; it is a complex kinetic event governed by the physical chemistry of the peptide-resin matrix.

Steric Shielding at the Ester Linkage

Wang resin yields a C-terminal peptide acid via acidolysis. The mechanism relies on the protonation of the ester oxygen by Trifluoroacetic Acid (TFA), followed by the departure of the stabilized p-alkoxybenzyl carbocation. When N-(1-methylethyl)glycine is positioned at the C-terminus (directly attached to the Wang linker), the bulky isopropyl group sterically shields the ester bond. This restricts the diffusion of TFA to the reaction center, drastically decelerating the cleavage kinetics and often necessitating extended incubation times or elevated temperatures.

The Diketopiperazine (DKP) Vulnerability

A primary reason for low cleavage yields of N-alkylated peptides from Wang resin is not the cleavage step itself, but premature loss during synthesis. N-alkylated amino acids strongly favor a cis amide bond conformation. If N-(1-methylethyl)glycine is at the C-terminus, the Fmoc deprotection of the second amino acid exposes a free primary amine that is forced into close spatial proximity with the Wang ester carbonyl.

Upon exposure to the deprotection base (e.g., piperidine), rapid intramolecular aminolysis occurs. This forms a stable diketopiperazine (DKP) ring, irreversibly cleaving the dipeptide from the resin before synthesis is complete. This phenomenon is highly documented in 1.

Acid-Catalyzed Backbone Truncation

While the isopropyl group is generally stable, peptoid-like backbones containing multiple N-alkylglycines can undergo spontaneous truncation under standard 95% TFA cleavage conditions. The N-alkyl group can stabilize intermediate states that lead to backbone scission. To circumvent this, literature suggests that 2 (e.g., 50% TFA in DCM) provide sufficient acidity to break the Wang ester bond while preserving the sequence integrity.

Mandatory Visualizations: Workflows and Mechanisms

Workflow A 1. Peptidyl-Wang Resin (Fmoc-Retained) B 2. Resin Washing & Desiccation (DCM / MeOH) A->B C 3. Cleavage Cocktail Addition (TFA/TIS/H2O) B->C D 4. Acidolytic Incubation (1.5 - 3.0 hours, 25°C) C->D E 5. Filtration & Resin Wash (Collect Filtrate) D->E F 6. Cold Ether Precipitation (-20°C) E->F G 7. Centrifugation & Decantation F->G H 8. Lyophilization (Crude Fmoc-Peptide Acid) G->H

Fig 1. Step-by-step workflow for the acidolytic cleavage of Fmoc-peptides from Wang resin.

Mechanism Start H2N-AA-N(iPr)Gly-Wang Isomerization Cis-Trans Isomerization Start->Isomerization Cis Cis Conformation (Amine near Ester) Isomerization->Cis Favored by N-Alkyl Trans Trans Conformation (Elongation Ready) Isomerization->Trans DKP Intramolecular Aminolysis (DKP Ring Formation) Cis->DKP Base Catalyzed Success Continued SPPS & Final TFA Cleavage Trans->Success Loss Premature Cleavage (Loss of Dipeptide) DKP->Loss

Fig 2. Mechanistic pathway of base-catalyzed DKP formation vs. successful peptide elongation.

Quantitative Data Presentation

Table 1: Comparison of Cleavage Cocktails for N-Alkyl Peptides
Cocktail NameComposition (v/v)Primary Use CaseIncubation TimeRisk of Truncation
Reagent K (Modified) 95% TFA, 2.5% TIS, 2.5% H₂OInternal N-(1-methylethyl)glycine residues; standard sequences.1.5 – 2.0 hoursModerate
Diluted TFA Cocktail 50% TFA, 42% DCM, 5% H₂O, 3% TISC-terminal N-alkyl residues; sequences prone to acidolysis.2.0 – 3.0 hoursLow
EDT-Enriched 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDTSequences containing sensitive residues (e.g., Met, Cys) alongside N-alkyls.2.0 hoursModerate
Table 2: Troubleshooting Cleavage Issues
ObservationMechanistic CauseCorrective Action
Near-zero yield of target mass; high mass of dipeptide in earlier synthesis steps. Base-catalyzed DKP formation during Fmoc deprotection of the penultimate residue.Switch to 2-CTC resin, or use rapid (e.g., 1 min) deprotection with DBU instead of piperidine.
Target mass present, but heavily contaminated with truncated fragments. Acid-catalyzed backbone scission at the N-alkylated amide bond.Switch to the Diluted TFA Cocktail (50% TFA) and monitor via LC-MS.
Incomplete cleavage (peptide remains on resin). Steric shielding of the Wang ester by the bulky isopropyl group.Extend cleavage time by 1 hour; verify resin swelling in DCM prior to TFA addition.

Experimental Protocols: A Self-Validating System

To ensure a self-validating workflow, these protocols intentionally retain the N-terminal Fmoc group . The Fmoc moiety acts as a highly hydrophobic tag. Upon successful cleavage, the crude product will exhibit a distinct, late-eluting peak on Reverse-Phase HPLC (RP-HPLC), immediately validating that the full-length sequence was synthesized and successfully cleaved without premature truncation.

Protocol A: Standard Cleavage (For Internal N-isopropylglycine Residues)

Use this protocol when the N-alkyl residue is centrally located and steric hindrance at the Wang linker is minimal.

  • Resin Preparation & Desiccation:

    • Transfer the peptidyl-Wang resin (with the final N-terminal Fmoc group intact) to a fritted syringe.

    • Wash sequentially with DMF (3 × 5 mL), DCM (3 × 5 mL), and Methanol (3 × 5 mL).

    • Dry the resin under a gentle stream of nitrogen or in a vacuum desiccator for 2 hours. Self-Validation Check: Weigh the dry resin to establish a baseline for mass-transfer calculations.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the standard cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultra-pure H₂O. (Use3 if Cys/Met are present).

  • Acidolysis:

    • Add 10 mL of the cleavage cocktail per gram of dry resin.

    • Agitate gently at room temperature (25°C) for 1.5 to 2.0 hours.

  • Filtration and Recovery:

    • Filter the cleavage mixture into a round-bottom flask or centrifuge tube.

    • Wash the depleted resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Precipitation:

    • Concentrate the filtrate under a stream of nitrogen to approximately 20% of its original volume.

    • Add a 10-fold volume of ice-cold diethyl ether (-20°C) to precipitate the Fmoc-peptide. The hydrophobic Fmoc group significantly aids in rapid flocculation.

  • Isolation:

    • Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant.

    • Wash the pellet twice more with cold ether, centrifuge, and decant.

    • Dissolve the pellet in 50% Acetonitrile/Water and lyophilize.

Protocol B: Mild Diluted-TFA Cleavage (For Truncation-Prone Sequences)

Use this protocol if the sequence contains multiple N-alkyl residues that are prone to spontaneous backbone scission in 95% TFA.

  • Resin Preparation: Follow Step 1 from Protocol A.

  • Cocktail Preparation: Prepare a mixture of 50% TFA, 42% DCM, 5% H₂O, and 3% TIS. The inclusion of DCM maintains resin swelling while diluting the hydronium ion concentration, reducing backbone stress.

  • Acidolysis: Add 10 mL of the cocktail per gram of resin. Agitate for 2.5 to 3.0 hours. The steric bulk of the isopropyl group combined with diluted TFA requires extended kinetics.

  • Recovery & Precipitation: Because DCM is present, concentrate the mixture via rotary evaporation (without heating) until the DCM is removed, then proceed with cold ether precipitation as described in Protocol A.

References

  • Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs Source: MDPI URL:[Link][2]

  • Substitution of the Arginine/Leucine Residues in Apidaecin Ib with Peptoid Residues: Effect on Antimicrobial Activity, Cellular Uptake, and Proteolytic Degradation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Investigation of the Substrate Specificity of Lacticin 481 Synthetase using Nonproteinogenic Amino Acids Source: PubMed Central (PMC) / NIH URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of N-Fmoc-N-(1-methylethyl)glycine

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fmoc deprotection of the sterically hindered, N-alkylated a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fmoc deprotection of the sterically hindered, N-alkylated amino acid, N-Fmoc-N-(1-methylethyl)glycine (Fmoc-N-iPr-Gly-OH). Incomplete removal of the Fmoc group is a critical issue that leads to truncated peptide sequences and complex purification challenges. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you diagnose and resolve these issues effectively.

Troubleshooting Guide: A Symptom-Based Approach

Problem: HPLC analysis of the crude peptide shows a significant peak corresponding to a deletion sequence lacking the residues coupled after N-iPr-Gly.

This is the most direct evidence of incomplete Fmoc deprotection at the N-iPr-Gly residue. The unreacted N-terminal amine of the desired peptide remains blocked, preventing further chain elongation.

Potential Causes & Recommended Solutions:

  • Steric Hindrance: The bulky isopropyl group on the nitrogen atom of the glycine residue sterically hinders the approach of the piperidine base to the acidic proton on the fluorenyl group.[1] This significantly slows down the rate of the β-elimination reaction required for Fmoc removal.[2][3]

    • Solution 1: Extended Deprotection Time & Elevated Temperature. Increase the standard deprotection time to allow for complete removal of the Fmoc group. If standard room temperature protocols are insufficient, a moderate increase in temperature can enhance the reaction kinetics. However, exercise caution as elevated temperatures can promote side reactions like aspartimide formation, particularly in sensitive sequences.[1][4]

    • Solution 2: Alternative, Stronger Base Systems. For highly hindered residues where extended piperidine treatment fails, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective.[1][5][6] DBU rapidly removes the Fmoc group, but it does not scavenge the resulting dibenzofulvene (DBF). Therefore, it is crucial to use DBU in combination with a scavenger like piperidine or piperazine.[1][5][7]

  • Peptide Aggregation on Solid Support: As the peptide chain elongates, it can adopt secondary structures (e.g., β-sheets) that lead to aggregation.[8][9] This can physically block the N-terminal Fmoc group, making it inaccessible to the deprotection reagent.[8]

    • Solution: Chaotropic Agents & Alternative Solvents. Incorporating chaotropic agents, such as 1 M HOBt, into the deprotection solution can help disrupt secondary structures and improve reagent accessibility.[1] Switching from the standard solvent N,N-dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) can also be beneficial as NMP is often better at solvating and breaking up aggregated peptide chains.[1]

Problem: Real-time monitoring of Fmoc deprotection (UV-Vis at ~301 nm) shows a slow and incomplete release of the dibenzofulvene (DBF)-piperidine adduct.

This observation provides real-time evidence that the deprotection reaction is kinetically slow and not reaching completion within the standard timeframe.

Potential Causes & Recommended Solutions:

  • Steric Hindrance: As mentioned previously, the steric bulk of the N-isopropyl group is the primary cause of the slow reaction kinetics.

    • Solution: Optimize Deprotection Conditions. Refer to the solutions for steric hindrance in the previous section, including extended reaction times, elevated temperatures, and the use of stronger base systems like DBU/piperidine.

  • Suboptimal Reagent Concentration or Quality: The concentration and purity of the piperidine solution are critical for efficient deprotection.

    • Solution: Verify Reagent Quality and Concentration. Ensure that the piperidine solution is fresh and has not degraded. Prepare a fresh 20% piperidine in DMF or NMP solution. The use of older or improperly stored piperidine can lead to reduced efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical mechanism of Fmoc deprotection, and why is it challenging for N-Fmoc-N-(1-methylethyl)glycine?

The Fmoc deprotection is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[2][10] This generates a carbanion that undergoes elimination, releasing dibenzofulvene (DBF), carbon dioxide, and the free N-terminal amine of the peptide.[4] The excess piperidine in the solution then acts as a scavenger, trapping the reactive DBF to prevent it from reattaching to the peptide.[2][4]

For N-Fmoc-N-(1-methylethyl)glycine, the bulky isopropyl group attached to the nitrogen atom creates significant steric hindrance. This bulkiness physically obstructs the piperidine molecule from efficiently accessing and abstracting the acidic proton on the fluorene ring, thereby slowing down the rate-determining step of the deprotection reaction.

Q2: How can I definitively confirm that incomplete Fmoc deprotection is the root cause of my synthesis failure?

  • Mass Spectrometry (MS): Analysis of the crude peptide by mass spectrometry is a powerful diagnostic tool. The presence of a species with a mass corresponding to the desired peptide plus the mass of the Fmoc group (+222.2 Da) is a clear indicator of incomplete deprotection.[1]

  • High-Performance Liquid Chromatography (HPLC): A well-resolved HPLC chromatogram of the crude product will show a distinct peak for the Fmoc-protected peptide, which typically has a longer retention time than the fully deprotected target peptide.[1][11]

  • On-Resin Monitoring (Kaiser Test): The Kaiser test (or ninhydrin test) can be used to qualitatively detect the presence of free primary amines on the resin after the deprotection step.[8] A negative or weak positive result (yellow or faint blue beads) after deprotection of N-iPr-Gly suggests that the Fmoc group has not been completely removed. However, be aware that N-alkylated amino acids may give a less intense color with the Kaiser test compared to primary amines.

Q3: Are there any preventative measures I can take during synthesis design to mitigate this issue?

While the inherent steric hindrance of N-Fmoc-N-(1-methylethyl)glycine cannot be changed, you can anticipate the need for optimized conditions. When planning your synthesis, it is prudent to program an extended deprotection time or a DBU-based protocol specifically for the cycle following the coupling of this hindered amino acid.

Optimized Experimental Protocols

Protocol 1: Extended Piperidine Deprotection

This protocol is a first-line approach for moderately hindered residues.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 2 minutes and then drain.

  • Extended Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for an extended period, for example, 2 x 30 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove the piperidine and the DBF-piperidine adduct.

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of the free amine before proceeding to the next coupling step.

Protocol 2: DBU-Assisted Fmoc Deprotection

This protocol is recommended for highly hindered residues where extended piperidine treatment is insufficient.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. Add this solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 2 x 5-10 minutes.[1]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm complete deprotection.

Data Summary: Deprotection Conditions for Hindered Amino Acids

Deprotection ReagentConcentrationSolventTimeTemperatureEfficacy for Hindered Residues
Piperidine20% (v/v)DMF/NMP2 x 10-20 minRoom TempStandard, may be incomplete.[4]
Piperidine20% (v/v)DMF/NMP2 x 30-60 minRoom Temp - 40°CImproved, but risk of side reactions at higher temps.[1]
DBU / Piperidine2% / 2% (v/v)DMF/NMP2 x 5-10 minRoom TempHighly effective for sterically hindered residues.[1]
DBU / Piperazine2% / 5% (v/v)DMF/NMP2 x 2-5 minRoom TempA very rapid and efficient alternative.[1][7][12]

Visualizing the Troubleshooting Workflow

Troubleshooting_Fmoc_Deprotection start Incomplete Deprotection Suspected hplc_ms HPLC/MS Analysis start->hplc_ms Post-synthesis uv_vis Real-time UV-Vis Monitoring start->uv_vis During synthesis hplc_ms_result Deletion Sequence Peak [M+222.2] Da Peak hplc_ms->hplc_ms_result uv_vis_result Slow/Incomplete DBF Release uv_vis->uv_vis_result cause Primary Cause: Steric Hindrance hplc_ms_result->cause uv_vis_result->cause solution1 Optimize Piperidine Protocol - Extend Time - Increase Temperature cause->solution1 Moderate Hindrance solution2 Use Stronger Base System (e.g., DBU/Piperidine) cause->solution2 Severe Hindrance solution3 Address Aggregation - Use NMP Solvent - Add Chaotropic Agents cause->solution3 If Aggregation is Suspected end_goal Complete Deprotection solution1->end_goal solution2->end_goal solution3->end_goal

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

References

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (URL: [Link])

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])

  • Fmoc Deprotection Monitoring: UV–Vis & Color Approaches - Peptide Chemistry. (URL: [Link])

  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU - Aapptec Peptides. (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (URL: [Link])

  • Amino Acid Sidechain Deprotection - Aapptec Peptides. (URL: [Link])

  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in SPPS. (URL: [Link])

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])

  • Methods for Removing the Fmoc Group. (URL: [Link])

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (URL: [Link])

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science. (URL: [Link])

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar. (URL: [Link])

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (URL: [Link])

  • Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides | Accounts of Chemical Research - ACS Publications. (URL: [Link])

  • Methods for Removing the Fmoc Group | Springer Nature Experiments. (URL: [Link])

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (URL: [Link])

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC. (URL: [Link])

  • Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed. (URL: [Link])

  • Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])

  • How to efficiently remove fmoc from solution phase?, the molecule that i have synthesized has two aromatic units along with fmoc protected glycine. ? | ResearchGate. (URL: [Link])

  • Synthesis of N-Alkyl Amino Acids - Monash University. (URL: [Link])

  • New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine - Taylor & Francis. (URL: [Link])

Sources

Optimization

Technical Support Center: Optimizing RP-HPLC Purification of N-Fmoc-N-(1-methylethyl)glycine Peptides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the unique chromatographic hurdles presented by N-alkylated peptides (peptoids)....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the unique chromatographic hurdles presented by N-alkylated peptides (peptoids).

Purifying peptides containing N-Fmoc-N-(1-methylethyl)glycine (commonly known as Fmoc-N-isopropylglycine) is notoriously difficult. The combination of the highly hydrophobic Fmoc protecting group and the sterically demanding N-isopropyl modification creates a "perfect storm" of extreme hydrophobicity, severe steric hindrance, and profound conformational heterogeneity [1].

This guide abandons generic advice in favor of field-proven, mechanistic troubleshooting designed to help you build self-validating purification workflows.

Part 1: Frequently Asked Questions (Mechanistic & Causality)

Q1: Why does my LC-MS show the exact same target mass for three completely different, broad peaks?

A: You are observing cis-trans amide bond isomerism . In standard peptides (secondary amides), the energy barrier for C-N bond rotation is high, and the backbone exists almost exclusively (>99%) in the trans conformation. However, N-alkylation (such as the addition of the isopropyl group) removes the amide hydrogen and introduces steric bulk, which significantly lowers the rotational energy barrier [2].

At room temperature (25°C), the cis and trans rotamers exist in a slow equilibrium. Because they have different three-dimensional hydrophobic footprints, they interact differently with the stationary phase. Since their interconversion rate is on the same timescale as your HPLC run, they elute as split, severely broadened, or multiple distinct peaks [3].

Q2: How do I fix rotamer-induced peak splitting?

A: You must apply thermal energy. By elevating the column temperature (typically to 60°C–65°C), you provide enough thermal energy to overcome the rotational barrier. The cis and trans conformers will interconvert so rapidly that the stationary phase and detector "see" a single, time-averaged conformation, collapsing the split peaks into one sharp, highly resolved peak [1].

Q3: Why is my crude purity so low, and why are the impurities so difficult to separate?

A: The N-isopropyl group is exceptionally bulky. When synthesizing the peptide, the secondary amine of the N-isopropylglycine is sterically shielded. This makes the nucleophilic attack on the next incoming activated amino acid kinetically slow, leading to a high rate of missed couplings. The resulting "deletion sequences" are highly hydrophobic (especially if the Fmoc group is retained) and differ from your target by only a subtle structural margin, causing them to co-elute.

Part 2: Visualizing the Optimization Logic

To understand the physical phenomena and the troubleshooting logic, refer to the diagrams below.

ConformationalEquilibrium A N-Alkylated Peptide (Mixed Population) B Cis-Rotamer Elutes at t1 A->B Steric Hindrance C Trans-Rotamer Elutes at t2 A->C Thermodynamic Preference B->C High Energy Barrier (C-N Bond Rotation) D Room Temp (25°C) Slow Exchange Split/Broad Peaks B->D C->D E Elevated Temp (60°C) Fast Exchange Single Sharp Peak D->E Apply Thermal Energy (Overcomes Barrier)

Caption: Thermodynamic equilibrium of cis-trans peptoid rotamers and the effect of thermal energy.

OptimizationWorkflow Start Crude N-Fmoc-N-isopropylglycine Peptide Test1 Run Analytical LC-MS at 25°C Start->Test1 Cond1 Multiple peaks with identical target mass? Test1->Cond1 Yes1 Increase Column Temp to 60°C Cond1->Yes1 Yes (Rotamers) No1 Analyze Impurity Profile Cond1->No1 No Cond2 Are closely eluting deletion impurities present? Yes1->Cond2 Re-evaluate at 60°C No1->Cond2 Yes2 Decrease Gradient Slope (0.1% B/min) Switch to C8/Cyano Column Cond2->Yes2 Yes (Steric Deletions) End Scale to Preparative RP-HPLC Cond2->End No (High Purity) Yes2->End Optimized

Caption: Self-validating decision tree for troubleshooting peptoid RP-HPLC purification.

Part 3: Quantitative Troubleshooting & Selection Guides

Table 1: Symptom-Based Troubleshooting Matrix
Chromatographic SymptomRoot Cause AnalysisCorrective Action
Broad, tailing, or split peaks for a single mass Slow cis-trans isomerization of the N-isopropylglycine amide bond on the column.Elevate column temperature to 60°C–65°C to accelerate interconversion.
Target co-elutes with a [M - Target Residue] impurity Steric hindrance caused a missed coupling during SPPS, yielding a highly hydrophobic deletion sequence.Flatten the gradient to 0.1%–0.2% B/min around the elution point. Switch to a less retentive stationary phase.
Sample precipitates upon injection Fmoc + N-isopropyl groups create extreme hydrophobicity, causing insolubility in high-aqueous starting conditions.Dissolve sample in 50% ACN/H₂O with 0.1% TFA. Increase starting gradient to 30% B.
Excessive retention time (>40 mins) C18 stationary phase is too retentive for the highly hydrophobic Fmoc-peptoid.Switch to a C8 or Cyano (CN) column to reduce hydrophobic interactions.
Table 2: Column & Mobile Phase Selection Guide
ParameterStandard PeptidesN-Fmoc-N-isopropylglycine PeptoidsScientific Rationale
Stationary Phase C18 (100 Å–130 Å)C8 or Cyano (CN) (130 Å–300 Å) C18 causes irreversible adsorption of the highly hydrophobic Fmoc-peptoid. C8/CN provides lower retention, sharper peaks, and better recovery.
Column Temperature 25°C – 40°C60°C – 65°C High temperature is mandatory to collapse cis-trans rotamers into a single peak.
Mobile Phase Additive 0.1% TFA or 0.1% FA0.1% TFA (Strict) TFA acts as a strong ion-pairing agent, masking residual silanols which otherwise cause severe tailing with bulky secondary amines.

Part 4: Standard Operating Protocol (SOP)

Workflow: Elevated-Temperature Preparative RP-HPLC for Peptoids

This protocol is designed as a self-validating system . You will prove the physical nature of your impurities before committing your entire crude batch to a preparative run.

Step 1: The Self-Validating Temperature Assay (Analytical Scale)

  • Prepare a 1 mg/mL solution of your crude peptide in 50% Acetonitrile / 50% Water containing 0.1% TFA.

  • Run three consecutive analytical LC-MS injections of the exact same sample using a standard gradient (e.g., 5% to 95% B over 15 minutes) at three different temperatures: 25°C, 45°C, and 65°C .

  • Validation Check: Overlay the three chromatograms.

    • If the multiple peaks systematically coalesce into a single, sharp peak as temperature increases: You have successfully validated that the peaks are cis-trans conformers. Proceed to Step 2.

    • If the peaks remain distinct and resolution does not change: The peaks are chemically distinct entities (e.g., diastereomers or deletion impurities). Temperature alone will not fix this; you must optimize the gradient slope.

Step 2: Preparative Column Equilibration

  • Install a Preparative C8 or Cyano column (e.g., 21.2 x 250 mm, 5 µm).

  • Plumb the column through a preparative column heater set to 60°C . Allow 30 minutes for thermal equilibration.

  • Equilibrate the column with 30% Mobile Phase B (0.1% TFA in Acetonitrile) and 70% Mobile Phase A (0.1% TFA in Water). Note: Starting at 30% B prevents on-column precipitation of the hydrophobic Fmoc-peptoid.

Step 3: Gradient Design & Elution

  • Based on your 65°C analytical run, identify the %B at which your target peptide elutes (e.g., 55% B).

  • Program a shallow, focused gradient:

    • 0–5 min: Isocratic hold at 30% B (Loading phase).

    • 5–10 min: Ramp rapidly to 10% below elution point (e.g., 45% B).

    • 10–40 min: Shallow ramp of 0.2% B/min through the elution point (e.g., 45% to 51% B). This separates the sterically-induced deletion sequences.

    • 40–45 min: Column wash at 95% B.

Step 4: Fraction Handling

  • Collect fractions based on UV absorbance (typically 214 nm for peptide backbone and 254 nm/265 nm for the Fmoc group).

  • Critical Step: Immediately cool the collected fractions on ice. The elevated temperature used during purification can cause slow degradation or removal of the Fmoc group if left in highly acidic, warm aqueous solutions for prolonged periods.

  • Lyophilize the pooled fractions immediately to obtain the purified N-Fmoc-N-(1-methylethyl)glycine peptide.

References

  • Proximity-driven acceleration of challenging solid-phase peptide couplings Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine PubMed Central (PMC) / NIH[Link]

  • Effects of Thionation and Fluorination on Cis–Trans Isomerization in Tertiary Amides: An Investigation of N-Alkylglycine (Peptoid) Rotamers The Journal of Organic Chemistry - ACS Publications[Link]

Troubleshooting

Technical Support Center: Optimizing HATU Coupling Yields for N-Fmoc-N-(1-methylethyl)glycine

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding N-alkylated amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding N-alkylated amino acids. Among these, N-Fmoc-N-(1-methylethyl)glycine (commonly known as Fmoc-N-isopropylglycine) presents a severe synthetic bottleneck.

The isopropyl group introduces massive steric bulk directly adjacent to the reacting nitrogen center. This guide synthesizes field-proven methodologies and mechanistic causality to help you overcome incomplete couplings, avoid dead-end side reactions, and validate your synthesis at every step.

The Mechanistic Challenge: Sterics vs. Side Reactions

Coupling an amino acid onto a resin-bound N-isopropylglycine, or coupling Fmoc-N-isopropylglycine to a growing peptide chain, forces the reaction through a highly sterically hindered transition state. While HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier reagent for such challenging amide bond formations[4], its high reactivity introduces a competing risk: Guanidinylation .

The Causality of Failure

When HATU is added to a sterically hindered system without proper pre-activation, the slow rate of the desired aminolysis allows the free amine on the resin to attack the electrophilic uronium carbon of HATU directly. This results in a stable tetramethylguanidinium adduct (+98 Da mass shift), permanently capping your peptide chain and halting synthesis [1].

To achieve high yields, we must manipulate the kinetics: we force the formation of the highly reactive OAt active ester before the reagents ever touch the resin.

Mechanism A Fmoc-N-isopropylglycine + HATU + Base B OAt Active Ester (Highly Reactive Intermediate) A->B Pre-activation (2-5 mins) E Tetramethylguanidinium Adduct (+98 Da Dead-End) A->E D Desired Peptide Bond (Successful Coupling) B->D Addition to Resin C Resin-Bound Amine (Nucleophile) C->D Aminolysis C->E Direct attack on HATU (If no pre-activation)

Fig 1: HATU activation pathway vs. competing guanidinylation side reaction.

Self-Validating Experimental Protocols

To maximize the coupling yield of Fmoc-N-isopropylglycine, you must abandon standard automated SPPS protocols and adopt a controlled, pre-activated workflow. This protocol is designed as a self-validating system: it includes built-in analytical checkpoints to confirm success before proceeding.

Protocol: Optimized HATU Coupling for N-isopropylglycine

Note: This protocol applies both to coupling Fmoc-N-isopropylglycine to the chain, and coupling the subsequent amino acid onto the deprotected N-isopropyl amine.

Step 1: Reagent Preparation & Stoichiometry Control

  • Crucial Insight: Always use a slight stoichiometric deficit of HATU relative to the amino acid to ensure zero unreacted uronium species reaches the resin [2].

  • Weigh out: 4.0 equivalents of Fmoc-amino acid, 3.8 equivalents of HATU, and 8.0 equivalents of base (DIEA or TMP).

Step 2: The Pre-Activation Phase

  • Dissolve the Fmoc-amino acid and HATU in a minimal volume of anhydrous NMP (N-Methyl-2-pyrrolidone). NMP is preferred over DMF for hindered couplings due to better disruption of inter-chain aggregation.

  • Add the base (DIEA or TMP).

  • Vortex and incubate at room temperature for exactly 3 minutes. The solution will turn pale yellow as the OAt active ester forms.

Step 3: The Coupling Phase

  • Add the pre-activated mixture to the swelled, deprotected resin.

  • Thermal Intervention: For the secondary N-isopropyl amine, room temperature is often insufficient. Apply microwave irradiation (75°C for 15 minutes) or heat block agitation (60°C for 1 hour).

Step 4: The Validation Checkpoint (Chloranil Test)

  • Do not use the Kaiser test. The Kaiser test yields false negatives for secondary amines like N-isopropylglycine.

  • Extract a few resin beads and wash with DCM.

  • Apply 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% p-chloranil in DMF. Let stand for 5 minutes [3].

  • Interpretation: Colorless/Yellow = Successful coupling. Dark Blue/Green = Unreacted secondary amine (Proceed to Step 5).

Step 5: Double Coupling & Capping

  • If the Chloranil test is positive, drain the reaction and repeat Steps 1-3 using fresh reagents.

  • If incomplete after a double coupling, cap the unreacted amines using Acetic Anhydride/DIEA (1:1) in DMF for 10 minutes to prevent deletion sequences.

Quantitative Data: Condition Optimization

The following table summarizes the expected outcomes when modulating reaction parameters for N-isopropylglycine couplings, based on established peptide chemistry benchmarks [1, 4].

Coupling ParameterPre-ActivationBase UsedTemperatureExpected YieldPrimary Side Product Risk
Standard SPPS 0 min (In situ)DIEA25°C (RT)< 30%High Guanidinylation (+98 Da)
Extended Time 0 min (In situ)DIEA25°C (RT)~ 45%High Guanidinylation (+98 Da)
Optimized Pre-act 3 minsDIEA25°C (RT)60 - 75%Unreacted Amine (Steric block)
Microwave SPPS 3 minsDIEA75°C (MW)> 90% Epimerization of preceding AA
High-Fidelity MW 3 minsTMP 75°C (MW)> 85% Minimal (Cleanest profile)

Troubleshooting FAQs

Q: My LC-MS shows a mass shift of +98 Da on my target peptide. What caused this? A: This is the hallmark of the guanidinylation side reaction. The free amine on your resin attacked the HATU reagent instead of the activated amino acid. To fix this, you must implement a 3-minute pre-activation step and reduce your HATU stoichiometry to 0.95 equivalents relative to the Fmoc-amino acid. This ensures all HATU is consumed forming the active ester before it touches the resin[1].

Q: Should I use DIEA (Hünig's base) or TMP (2,4,6-collidine) for this coupling? A: While DIEA is the industry standard and provides excellent reaction kinetics, its strong basicity can promote epimerization (racemization) of the C-terminal residue during the slow coupling of hindered amino acids. TMP (collidine) is less nucleophilic and provides a less basic environment, significantly suppressing epimerization while still effectively driving the HATU activation [4]. If your sequence is prone to racemization, switch to TMP.

Q: I performed a double coupling, but the Chloranil test is still slightly blue. What is my next step? A: You have hit a steric wall. If microwave heating (75°C) and double coupling with HATU fail, the steric hindrance is too great for standard active esters. You must cap the sequence with acetic anhydride to prevent deletion impurities, or switch to a more aggressive activation method specifically for the problematic residue, such as forming an in situ symmetric anhydride or using triphosgene to form an amino acid chloride [2].

Troubleshooting_Tree Start Issue: Low Coupling Yield with N-isopropylglycine Test Perform LC-MS on Microcleavage Sample Start->Test Mass98 Mass +98 Da observed? (Guanidinylation) Test->Mass98 MassUnreacted Mass = Unreacted Amine? (Steric Block) Test->MassUnreacted Fix1 Optimize Pre-activation: AA:HATU = 1.0 : 0.95 Mass98->Fix1 Yes Fix2 Increase Temperature: Microwave SPPS (75°C) MassUnreacted->Fix2 Yes Fix3 Switch Base/Solvent: TMP in NMP/DMSO MassUnreacted->Fix3 Persistent

Fig 2: Decision tree for troubleshooting incomplete N-isopropylglycine couplings.

References

  • AAPPTec Technical Support. Solid Phase Peptide Synthesis With N-Methyl Amino Acids (Bulletin 1177). AAPPTec. Available at: [Link]

  • Christensen, T. A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica. Available at:[Link]

  • El-Faham, A., & Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Epimerization in N-Alkylated Peptide Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex stereochemical challenges of synthesizing peptoids and N-alkylate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex stereochemical challenges of synthesizing peptoids and N-alkylated peptides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant epimerization during the activation and coupling of N-Fmoc-N-(1-methylethyl)glycine. How can I reduce this?

A: As a Senior Application Scientist, the first troubleshooting step is to verify the structural chemistry of the monomer. N-Fmoc-N-(1-methylethyl)glycine (commonly known as N-Fmoc-N-isopropylglycine) is an N-alkylated [1]. Because the isopropyl group is located on the nitrogen atom, the α-carbon contains two hydrogen atoms. Therefore, this molecule is achiral and cannot undergo epimerization during its own activation.

If you are observing diastereomers in your final HPLC/MS analysis immediately following this coupling step, the root cause is one of the following:

  • Nomenclature Confusion: You may actually be using Fmoc-Val-OH (α-isopropylglycine) or a chiral N-alkylated amino acid like Fmoc-N-Me-Val-OH . These are highly sterically hindered and notoriously prone to epimerization.

  • Bystander Epimerization: The coupling of sterically hindered N-alkyl amino acids is kinetically slow. Prolonged exposure to coupling reagents and strong tertiary bases (like DIEA) can cause base-catalyzed epimerization of previously coupled sensitive residues (e.g., Cys, His, or Asp) via [2].

  • Fragment Condensation: If you are performing a fragment condensation where a chiral amino acid is at the C-terminus of the activated fragment, the slow coupling onto the hindered N-isopropyl amine will force the activated C-terminal residue to epimerize.

Q2: If I am actually using a sterically hindered chiral analog (e.g., Fmoc-N-Me-Val-OH), what is the mechanistic cause of the epimerization?

A: Epimerization during the activation of chiral, sterically hindered amino acids primarily occurs via the[2]. When the carboxylic acid is strongly activated (e.g., by uronium salts like HATU or HBTU), the nucleophilic attack by the incoming amine is sterically retarded. This delay allows the oxygen of the adjacent backbone carbonyl to attack the activated carboxylate, forming an oxazolone ring. The α-proton of this intermediate is highly acidic and is rapidly abstracted by unhindered tertiary bases, destroying stereochemical integrity[3].

Q3: How do I completely suppress this oxazolone-mediated epimerization?

A: You must eliminate strong, unhindered tertiary bases (like DIEA or NMM) from the activation microenvironment. The industry standard for epimerization-free activation of sterically hindered or N-alkylated amino acids is the [3]. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly acidic and acts as an excellent leaving group while maintaining a slightly acidic/neutral reaction medium, which suppresses base-catalyzed α-proton abstraction. If a base must be used to drive a sluggish reaction, substitute DIEA with 2,4,6-collidine (TMP), which is sterically hindered and a weaker base, preventing it from abstracting the α-proton[3].

Diagnostic Workflow

Use the following logical workflow to diagnose and resolve epimerization issues during the incorporation of N-alkylated or sterically hindered residues.

EpimerizationTroubleshooting Start Observe Diastereomers Post-Coupling CheckResidue Is the activated residue N-Fmoc-N-(1-methylethyl)glycine? Start->CheckResidue Achiral YES: Molecule is Achiral (No α-stereocenter) CheckResidue->Achiral Exact Match Chiral NO: It's a chiral analog (e.g., Fmoc-Val-OH) CheckResidue->Chiral Misnomer Bystander Investigate Bystander Epimerization (Prolonged base exposure) Achiral->Bystander Oxazolone Oxazolone Pathway Active (Base-catalyzed epimerization) Chiral->Oxazolone Solution1 Check preceding residues or fragment C-terminus Bystander->Solution1 Solution2 Switch to DIC/OxymaPure & use 2,4,6-Collidine Oxazolone->Solution2

Logic tree for diagnosing epimerization sources during N-alkylated amino acid couplings.

Quantitative Data: Activation Systems vs. Epimerization Rates

The choice of coupling reagents dictates the kinetic balance between the desired amidation and the undesired epimerization. The table below summarizes typical epimerization levels during the coupling of highly hindered chiral amino acids.

Activation SystemBase AddedRelative Coupling SpeedEpimerization Risk PathwayTypical Epimerization (%)
HATU / HOAt DIEA (2.0 eq)Very FastOxazolone + Direct EnolizationHigh (5.0 - 15.0%)
HBTU / HOBt NMM (2.0 eq)ModerateOxazolone FormationModerate (2.0 - 8.0%)
DIC / HOBt NoneSlowSlow Oxazolone FormationLow (1.0 - 3.0%)
DIC / OxymaPure NoneFastSuppressed (Acidic medium)Very Low (< 0.5%)
DIC / OxymaPure 2,4,6-CollidineVery FastSuppressed (Hindered base)Very Low (< 0.5%)

Experimental Protocol: Epimerization-Free Activation of Hindered Amino Acids

To ensure a self-validating, reproducible system, use the following optimized DIC/OxymaPure protocol for coupling sterically hindered or N-alkylated amino acids. This protocol completely avoids uronium salts and unhindered tertiary bases.

Reagents Required:

  • Fmoc-Protected Amino Acid (0.2 M in DMF)

  • N,N'-Diisopropylcarbodiimide (DIC) (0.5 M in DMF)

  • OxymaPure (0.5 M in DMF)

  • 2,4,6-Collidine (TMP) (0.1 M in DMF) - Optional, for highly deactivated amines.

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected and washed thoroughly with DMF (5 × 1 min) to remove any residual piperidine.

    • Causality: Residual piperidine acts as a strong base and will induce direct enolization of the activated amino acid during the subsequent step.

  • Pre-activation (Crucial Step): In a separate vial, dissolve 4.0 equivalents of the Fmoc-amino acid and 4.0 equivalents of OxymaPure in minimal DMF.

  • Initiation: Add 4.0 equivalents of DIC to the vial. Stir for exactly 2 minutes at room temperature.

    • Causality: This short pre-activation forms the highly reactive, yet stereochemically stable, Oxyma ester. Prolonged pre-activation increases the risk of side reactions, though Oxyma esters are highly stable against epimerization compared to HOAt/HOBt esters.

  • Coupling: Transfer the activated mixture to the resin.

  • Base Addition (If necessary): If coupling onto a highly hindered secondary amine (e.g., an N-alkylated N-terminus), add 1.0 equivalent of 2,4,6-collidine to the reaction vessel.

    • Causality: Collidine provides the necessary basicity to drive the reaction forward without being able to abstract the sterically shielded α-proton of the activated oxazolone.

  • Incubation: Agitate the reaction at 40 °C for 1 to 2 hours.

  • Validation: Wash the resin with DMF (3 × 1 min) and perform a micro-cleavage (TFA/TIPS/H2O). Analyze the crude product via LC-MS to confirm >99% conversion and the absence of diastereomeric peaks, creating a self-validating loop before proceeding to the next synthesis cycle.

Sources

Troubleshooting

resolving mass spectrometry adducts in n-Fmoc-n-(1-methylethyl)glycine analysis

Welcome to the Advanced Mass Spectrometry Technical Support Center. As a Senior Application Scientist, I designed this portal to help researchers and drug development professionals resolve complex ionization challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Technical Support Center. As a Senior Application Scientist, I designed this portal to help researchers and drug development professionals resolve complex ionization challenges.

When analyzing heavily protected, modified amino acids like N-Fmoc-N-(1-methylethyl)glycine (Fmoc-N-isopropylglycine), electrospray ionization (ESI) rarely yields a clean, singular protonated peak. Instead, the spectra are often convoluted by metal adducts and in-source fragmentation. This guide will dissect the causality behind these phenomena and provide self-validating protocols to achieve pristine spectral data.

Diagnostic Workflow for Adduct Resolution

Before altering your instrument parameters, it is critical to map the diagnostic logic. The following workflow illustrates the decision tree for isolating and resolving metal adducts in ESI-MS.

Workflow A Acquire Initial ESI-MS Spectrum N-Fmoc-N-(1-methylethyl)glycine B Evaluate Adduct Profile A->B C Is [M+H]+ > 90% Base Peak? B->C D Proceed to Quantitation C->D Yes E Identify Contaminants ([M+Na]+, [M+K]+, [M+NH4]+) C->E No F Purge System & Use LC-MS Grade Solvents E->F G Titrate Ammonium Acetate (0.5 - 2.0 mM) F->G H Optimize Source Parameters (Declustering & Temp) G->H I Re-acquire & Validate H->I I->B

ESI-MS Adduct Resolution Workflow for N-alkylated Amino Acids.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does N-Fmoc-N-(1-methylethyl)glycine preferentially form [M+Na]+ and [M+K]+ adducts over the protonated[M+H]+ ion? Causality: The Fmoc protecting group contains a highly electron-rich carbamate linkage. In standard amino acids, the amide proton can participate in intramolecular hydrogen bonding. However, N-alkylation (the addition of the isopropyl group) removes this amide proton, altering the local dipole and exposing the carbonyl oxygens. These electronegative pockets act as powerful chelators for alkali metals (Na+, K+) present in the solvent matrix or glassware. Because sodium has a high affinity for these oxygen-rich coordination sites, it outcompetes protons during the ESI droplet evaporation process, leading to adduct-mediated peak splitting rather than true ion suppression[1].

Q2: How can I effectively suppress sodium adducts without causing overall signal suppression? Causality: You cannot simply "remove" all sodium from an LC-MS system; it is a ubiquitous contaminant. Instead, you must outcompete it thermodynamically during the ionization process. We achieve this by introducing a volatile ammonium salt, such as ammonium acetate. The ammonium ion (NH4+) acts as a surrogate proton donor. In the gas phase, the [M+NH4]+ adduct is often unstable and readily loses NH3 to yield the desired [M+H]+ ion. Actionable Insight: The addition of ammonium acetate to the mobile phase minimizes sodium adduct formation, with the optimal concentration being approximately 0.5 mM[2]. Exceeding 5 mM will lead to overall signal suppression due to competition for charge at the droplet surface[2]. Furthermore, replacing methanol with acetonitrile reduces sodium adducts, as methanol stabilizes alkali metal coordination more strongly than acetonitrile[2].

Q3: I am seeing a massive peak at m/z 179. What is this, and how does it relate to my adducts? Causality: The Fmoc protecting group is highly susceptible to in-source fragmentation, specifically the elimination of dibenzofulvene (exact mass 178.08, observed as [M+H]+ at m/z 179.09). If your declustering potential (DP) or capillary temperature is set too high—often a misguided attempt to forcefully break apart sodium adducts—you will inadvertently cleave the Fmoc group before the ion reaches the mass analyzer.

Quantitative Data: Adduct & Fragment Mass Reference

Use this table to rapidly diagnose the ion species present in your spectra. The theoretical monoisotopic mass of N-Fmoc-N-(1-methylethyl)glycine (C20H21NO4) is 339.147 Da .

Ion SpeciesTheoretical m/z (ESI+)Diagnostic ImplicationResolution Strategy
[M+H]+ 340.154Target analyte ionN/A (Optimal state)
[M+NH4]+ 357.181Ammonium adductIncrease declustering potential slightly (by 5-10V)
[M+Na]+ 362.136Sodium adductAdd 0.5 mM ammonium acetate; switch to Acetonitrile
[M+K]+ 378.110Potassium adductPurge glassware; strictly use LC-MS grade solvents
[M-Fmoc+H]+ 118.086Fmoc cleavage (N-isopropylglycine)Lower source temperature/voltage
Dibenzofulvene 179.086Fmoc cleavage by-productLower source temperature/voltage

Self-Validating Protocol: Mobile Phase Optimization for Adduct Suppression

To ensure scientific integrity, this protocol is designed as a self-validating system . It requires the calculation of an Adduct Ratio (AR) before and after the intervention to mathematically prove that the method has improved ionization efficiency rather than just suppressing the overall signal.

Phase 1: Baseline Establishment

  • Prepare a 1 µg/mL solution of N-Fmoc-N-(1-methylethyl)glycine in 50:50 Water:Acetonitrile (No additives).

  • Infuse directly into the ESI source at 10 µL/min.

  • Record the absolute intensities of m/z 340.15 ([M+H]+) and m/z 362.14 ([M+Na]+).

  • Validation Checkpoint 1: Calculate the Initial Adduct Ratio ( ARinitial​=Intensity[M+Na]+Intensity[M+H]+​ ). If ARinitial​<10 , proceed to Phase 2.

Phase 2: System Purge & Matrix Modification

  • Discard all HPLC-grade solvents. The use of high-purity solvents and additives is of utmost importance to prevent unwanted adduct formation and increased MS background[3]. Replace with strictly LC-MS grade Water and Acetonitrile.

  • Prepare Mobile Phase A: LC-MS Grade Water + 0.5 mM Ammonium Acetate + 0.1% Formic Acid. The addition of formic acid, alongside volatile ammonium salts, is extremely effective in controlling metal ion adducts and producing [M+H]+ ions almost exclusively[4].

  • Prepare Mobile Phase B: LC-MS Grade Acetonitrile + 0.5 mM Ammonium Acetate + 0.1% Formic Acid.

Phase 3: Source Optimization & Validation

  • Re-infuse the analyte using the new mobile phase matrix.

  • Gradually increase the Declustering Potential (DP) or Cone Voltage in 5V increments. Monitor m/z 357.18 ([M+NH4]+). The goal is to apply just enough energy to desolvate the ammonia without generating the m/z 179.09 (Fmoc cleavage) fragment.

  • Validation Checkpoint 2: Calculate the Final Adduct Ratio ( ARfinal​ ).

  • System Validation: The protocol is successful if ARfinal​>10×ARinitial​ AND the absolute intensity of[M+H]+ has increased. If absolute intensity drops, you have induced ion suppression; reduce the ammonium acetate concentration to 0.25 mM and repeat Phase 3.

Sources

Optimization

Technical Support Center: Troubleshooting Fmoc-N-Isopropylglycine Solubility in SPPS

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in Solid-Phase Peptide Synthesis (SPPS) and peptoid generation: the poor solubility of bulky N-alkylated amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in Solid-Phase Peptide Synthesis (SPPS) and peptoid generation: the poor solubility of bulky N-alkylated amino acids. Specifically, we will troubleshoot the dissolution and coupling of n-Fmoc-n-(1-methylethyl)glycine (commonly known as Fmoc-N-isopropylglycine).

Part 1: Mechanistic Causes of Insolubility

Q: Why does Fmoc-N-isopropylglycine exhibit such poor solubility in standard SPPS solvents like DMF? A: The insolubility is driven by the synergistic hydrophobicity of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the bulky N-isopropyl moiety. While N-alkylation within a growing peptide chain disrupts β -sheet formation and increases overall peptide solubility[1], the isolated monomer itself lacks the ability to form stabilizing hydrogen bonds with polar aprotic solvents like N,N-Dimethylformamide (DMF). The steric bulk of the isopropyl group further restricts solvent accessibility, making the thermodynamic barrier to dissolution exceptionally high in standard DMF[2].

Part 2: Solvent & Additive Optimization

Q: If 100% DMF fails, what is the best alternative solvent system? A: N-Methyl-2-pyrrolidone (NMP) is the premier alternative. Unlike DMF, NMP possesses a non-polar lactam ring structure that provides superior solvating power for highly hydrophobic, sterically hindered Fmoc-amino acids[3]. If pure NMP is insufficient, a ternary solvent system of DCM/DMF/NMP (1:1:1) can be employed. Dichloromethane (DCM) significantly enhances the solvation of the hydrophobic Fmoc and isopropyl groups[4].

Q: Can chaotropic salts improve the solubility of the monomer? A: Yes. The addition of chaotropic salts, specifically 0.4 M to 0.8 M Lithium Chloride (LiCl) in NMP, is a highly effective strategy[5]. LiCl disrupts intermolecular aggregation and alters the dielectric environment of the solvent, significantly increasing the solubility limit of hydrophobic Fmoc-amino acids.

Part 3: Thermodynamic & Kinetic Interventions

Q: Is it safe to use heat to dissolve Fmoc-N-isopropylglycine? A: Yes, applying elevated temperatures is a standard and highly recommended practice for bulky N-alkyl amino acids. Microwave-assisted SPPS or conventional heating to 60–75 °C drastically increases both the kinetic dissolution rate and the thermodynamic solubility limit[5]. Heating also overcomes the high activation energy required for the subsequent amidation step, which is severely hindered by the N-isopropyl group[6].

Q: Does the choice of coupling reagent affect the monomer's solubility? A: While coupling reagents primarily address the reactivity of the sterically hindered secondary amine, the formation of the active ester can alter the solubility profile. Pre-activating the monomer in a minimal volume of NMP with reagents like HATU or PyBroP before adding it to the resin can sometimes bypass initial monomer insolubility by forming a highly soluble OAt ester[7].

Quantitative Data: Solubility & Coupling Efficiency

The following table summarizes the expected outcomes when optimizing the solvent environment for bulky N-alkyl Fmoc amino acids.

Solvent SystemAdditive / ConditionRelative Solubility LimitAmidation Efficiency (Bulky N-Alkyl)
DMF (100%) Ambient (25 °C)Low (< 0.1 M)Poor (< 40%)
NMP (100%) Ambient (25 °C)Moderate (~0.2 M)Fair (~60%)
NMP 0.8 M LiClHigh (> 0.4 M)Good (~80%)
NMP Microwave (60 °C)Very High (> 0.5 M)Excellent (> 95%)

Experimental Protocols

Protocol 1: Preparation and Coupling using 0.8 M LiCl in NMP

This protocol utilizes chaotropic disruption to solvate the monomer at room temperature.

  • Solvent Preparation: Weigh 3.39 g of anhydrous Lithium Chloride (LiCl) and dissolve it in 100 mL of high-purity NMP to create a 0.8 M solution.

    • Causality Note: LiCl is highly hygroscopic. Ensure it is stored in a desiccator and handled rapidly to prevent water introduction, which will hydrolyze your active esters during coupling.

  • Monomer Dissolution: Weigh 4 equivalents of Fmoc-N-isopropylglycine relative to your resin loading. Add the 0.8 M LiCl/NMP solution to achieve a monomer concentration of 0.2 M. Vortex or sonicate for 2 minutes until a clear solution is obtained.

  • Activation: Add 3.9 equivalents of HATU and 8 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validating Step: The solution should turn a pale yellow immediately upon DIPEA addition, visually confirming the formation of the active OAt ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate for 2 to 4 hours at room temperature.

  • Verification: Perform a Chloranil test.

    • Causality Note: Do not use a Kaiser test if the preceding sequence ends in an N-alkyl amino acid, as Kaiser only detects primary amines. A negative Chloranil result (colorless/yellow) indicates successful coupling.

Protocol 2: Microwave-Assisted Dissolution and Coupling

This protocol uses thermodynamic intervention for notoriously insoluble batches.

  • Monomer Preparation: Suspend 4 equivalents of Fmoc-N-isopropylglycine and 4 equivalents of Oxyma Pure in NMP (to yield a 0.2 M solution).

  • Activation: Add 4 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

  • Microwave Coupling: Transfer the mixture to the microwave reaction vessel containing the resin. Apply microwave irradiation to maintain a temperature of 60 °C for 20 minutes.

    • Causality Note: DIC/Oxyma is strictly preferred over HATU at elevated temperatures to minimize epimerization and terminal guanidinylation side reactions.

  • Washing: Drain the reaction vessel and wash the resin vigorously with hot NMP (3 x 1 min).

    • Self-Validating Step: Hot washing prevents the premature precipitation of the monomer or urea byproducts as the reaction cools, ensuring a clean synthesis matrix.

Decision Workflow Visualization

G Start Fmoc-N-isopropylglycine Insoluble in DMF Step1 Switch Solvent to NMP (Better hydrophobic solvation) Start->Step1 Check1 Soluble? Step1->Check1 Step2 Add Chaotropic Salt (0.8 M LiCl in NMP) Check1->Step2 No Success Proceed to Coupling (Use HATU/DIPEA or DIC/Oxyma) Check1->Success Yes Check2 Soluble? Step2->Check2 Step3 Apply Heat (Microwave 60°C) Check2->Step3 No Check2->Success Yes Step3->Success Resolved

Workflow for optimizing Fmoc-N-isopropylglycine solubility in SPPS.

References

  • Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. 1

  • Broadly Applicable and Comprehensive Synthetic Method for N-Alkyl-Rich Drug-like Cyclic Peptides. ACS Publications. 2

  • improving solubility of reagents in HBTU coupling. Benchchem. 3

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. 4

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications. 5

  • Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides. ACS Publications. 6

  • Fmoc-D-N-Me-Val-OH. Benchchem. 7

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: Coupling Efficiency of n-Fmoc-n-(1-methylethyl)glycine vs. Fmoc-N-methylglycine

Mechanistic Context: The Steric Bottleneck in N-Alkylation The strategic incorporation of N-alkylated amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, enabling the development of thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context: The Steric Bottleneck in N-Alkylation

The strategic incorporation of N-alkylated amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, enabling the development of therapeutics with enhanced enzymatic stability and target specificity. However, N-alkylation replaces the primary amine proton with an alkyl group, transforming the growing peptide terminus into a secondary amine. This modification introduces significant steric hindrance, which drastically reduces the nucleophilicity of the amine and creates a physical barrier for incoming activated carboxyl groups[1].

When comparing Fmoc-N-methylglycine (Fmoc-Sarcosine or Fmoc-Sar-OH) to n-Fmoc-n-(1-methylethyl)glycine (Fmoc-N-isopropylglycine or Fmoc-Nip-OH), the difference in coupling efficiency is profound. The methyl group of Sarcosine introduces moderate steric bulk that can generally be overcome with extended reaction times and standard uronium-based coupling reagents[2]. In stark contrast, the isopropyl group of Fmoc-Nip-OH is branched at the alpha-carbon relative to the nitrogen. This creates a massive steric shield that physically obstructs the approach of the incoming amino acid, leading to notoriously incomplete coupling reactions and synthesis failure if standard protocols are applied[1][3].

The Causality of Coupling Failures: Uronium Capping vs. Phosphonium Activation

As a Senior Application Scientist, it is critical to understand why standard coupling protocols fail with highly hindered residues like Fmoc-Nip-OH. The bottleneck is rarely the attachment of the N-alkylated amino acid to the resin; rather, the true challenge is coupling the subsequent amino acid onto the highly hindered secondary amine of the newly incorporated N-alkyl residue.

When coupling an incoming amino acid onto a moderately hindered amine (like Sarcosine), the acylation rate is slow but manageable. However, with the severe hindrance of an N-isopropyl group, the acylation rate drops exponentially. If standard uronium-based coupling reagents (e.g., HATU, HBTU, HCTU) are used in this scenario, the slow acylation rate allows a fatal competing side-reaction to dominate: the free secondary amine attacks the uronium salt itself, forming a highly stable tetramethylguanidinium adduct[4]. This permanently caps the growing peptide chain, halting synthesis.

To circumvent this, the causality of the chemical choice dictates the use of phosphonium-based reagents (such as PyBroP) or the in situ generation of acid chlorides for Fmoc-Nip-OH. Phosphonium reagents generate a highly reactive acyl bromide intermediate and, crucially, lack the structural moiety required to form the guanidinium capping adduct, allowing the slow acylation reaction to proceed to completion without terminating the peptide chain[4].

Workflows & Logical Relationships

Workflow Start Resin-Bound Peptide (Free N-Terminus) Split Select N-Alkylated Amino Acid Start->Split Sar Fmoc-N-methylglycine (Fmoc-Sar-OH) Split->Sar Moderate Hindrance Nip Fmoc-N-isopropylglycine (Fmoc-Nip-OH) Split->Nip Severe Hindrance CoupleSar Activate: HATU / DIPEA Time: 1 Hour Yield: >95% Sar->CoupleSar CoupleNip Activate: PyBroP / DIPEA Time: 2-3 Hours (Double) Yield: 70-85% Nip->CoupleNip Test Validation: Bromophenol Blue Test (Yellow = Complete, Blue = Incomplete) CoupleSar->Test CoupleNip->Test Test->CoupleNip If Blue (Recouple) NextResidue Coupling Next Residue (Critical Bottleneck) Test->NextResidue If Yellow (Success)

Workflow for coupling N-alkylated amino acids, highlighting the critical steric bottleneck.

Mechanism Amine Free Secondary Amine (On Resin) Uronium Uronium Reagent (HATU) Fast Acylation Required Amine->Uronium Fmoc-Sar-OH (Moderate Sterics) Amine->Uronium Fmoc-Nip-OH (Severe Sterics) Phosphonium Phosphonium Reagent (PyBroP) Tolerates Slow Acylation Amine->Phosphonium Fmoc-Nip-OH (Severe Sterics) Success Peptide Bond Formation Uronium->Success Fast Reaction Failure Guanidinylation (Chain Capping) Uronium->Failure Slow Reaction (Side-Reaction Dominates) Phosphonium->Success No Capping Risk

Mechanistic pathway showing how uronium reagents cause chain capping in hindered amines.

Quantitative Data: Efficiency Comparison

The following table synthesizes the expected coupling efficiencies and required conditions based on the steric profile of the N-alkyl substituent.

Property / ParameterFmoc-N-methylglycine (Fmoc-Sar-OH)n-Fmoc-n-(1-methylethyl)glycine (Fmoc-Nip-OH)
Alkyl Substituent Structure Methyl (-CH₃) — LinearIsopropyl (-CH(CH₃)₂) — Branched
Steric Hindrance Level ModerateSevere
Recommended Coupling Reagent HATU, HCTU, or DIC/OxymaPyBroP, or in situ Acid Chlorides (Triphosgene)
Typical Coupling Time 1 Hour2 to 3 Hours (Double Coupling Required)
Single Coupling Yield (Standard) 85% - 95%< 50%
Optimized Coupling Yield > 98%[2]70% - 85%[1]
Next-Residue Coupling Difficulty Moderate (Requires 1 hr coupling)[2]Extremely High (High risk of chain capping)[4]

Self-Validating Experimental Protocols

A robust scientific protocol must be a self-validating system. Standard ninhydrin (Kaiser) tests fail to produce a reliable color change for secondary amines. Therefore, the workflows below integrate the Bromophenol Blue Test to objectively verify coupling completion[4].

Protocol 1: Optimized Incorporation of Fmoc-N-methylglycine (Fmoc-Sar-OH)

Because the methyl group presents only moderate steric bulk, highly efficient uronium salts can be used safely without significant risk of guanidinylation, provided the coupling time is extended.

  • Resin Preparation: Swell the resin in DMF or NMP for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF.

  • Activation: In a separate vial, dissolve 4 equivalents (relative to resin loading) of Fmoc-Sar-OH in a solvent mixture of DMF/DMSO (adding 20-50% DMSO reduces aggregation and enhances yields)[2]. Add 4 equivalents of HATU and 8 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 1 hour [2].

  • Validation: Perform the Bromophenol Blue Test (see below). If positive (yellow), proceed to wash the resin with DCM and DMF.

Protocol 2: High-Efficiency Incorporation of Fmoc-N-isopropylglycine (Fmoc-Nip-OH)

Due to the severe steric shield of the isopropyl group, phosphonium-based activation is strictly required to prevent chain capping during the prolonged coupling phase.

  • Resin Preparation: Swell the resin in DCM (10 mL/gram resin) after standard Fmoc deprotection.

  • Activation: Dissolve 4 equivalents of Fmoc-Nip-OH in DCM or DMF. Add the solution to the resin. Add 4 equivalents of PyBroP® and cool the mixture to 0 °C to stabilize the highly reactive acyl bromide intermediate[4].

  • Base Addition: Add 8 equivalents of DIPEA. Mix for 1 minute cold, then shake at room temperature for 2 hours .

  • Double Coupling: Drain the reaction vessel and repeat steps 2-3 with fresh reagents to drive the equilibrium forward.

  • Validation: Perform the Bromophenol Blue Test. Recouple if any blue/green tint remains.

  • Next-Residue Bottleneck: When coupling the next amino acid onto the Fmoc-Nip-OH residue, you must repeat this PyBroP protocol, as the secondary amine of the Nip residue is the most hindered site in the sequence[1][4].

System Validation: The Bromophenol Blue Test

Unprotected N-alkyl amino acids do not react reliably with ninhydrin. To validate the protocols above, use the following self-contained test[4]:

  • Test Solution: Dissolve 250 mg of bromophenol blue in 50 mL of DMF.

  • Procedure: Remove a few beads of resin and wash thoroughly with methanol. Add 2 mL of the test solution to the beads.

  • Observation:

    • Yellow: Coupling is complete (no free amines detected).

    • Blue to Green: Coupling is incomplete (free secondary amines remain). A recoupling step is mandatory.

References

  • In't Veld, P. J. A., et al. "Synthetic Pathways to Polydepsipeptides." ResearchGate. URL:[Link]

Sources

Comparative

structural comparison of n-Fmoc-n-(1-methylethyl)glycine and Fmoc-leucine

Structural and Functional Divergence: n-Fmoc-n-(1-methylethyl)glycine vs. Fmoc-Leucine in Peptidomimetic Design Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Compari...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural and Functional Divergence: n-Fmoc-n-(1-methylethyl)glycine vs. Fmoc-Leucine in Peptidomimetic Design

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

As the demand for metabolically stable and highly permeable therapeutics grows, drug development professionals are increasingly transitioning from traditional α -peptides to peptidomimetics. A critical structural modification in this space is the shift from standard amino acids to N-alkylated glycines (peptoids).

This guide provides an in-depth structural, synthetic, and pharmacological comparison between a standard α -amino acid, Fmoc-leucine , and a sterically hindered peptoid monomer, n-Fmoc-n-(1-methylethyl)glycine (also known as Fmoc-N-isopropylglycine). By understanding the causality behind their physicochemical differences, researchers can rationally design sequences with optimized synthetic yields and biological performance.

Structural Causality & Physicochemical Properties

The fundamental divergence between these two monomers lies in the spatial positioning of their side chains, which dictates their macroscopic behavior in a polymer chain[1].

  • Fmoc-Leucine: Features an isobutyl side chain attached to the chiral α -carbon (C α ). When incorporated into a peptide, it forms a secondary amide . The remaining amide proton (N-H) acts as a critical hydrogen bond donor, driving the formation of highly stable secondary structures (e.g., α -helices) and maintaining a strict trans conformation due to severe steric clashes in the cis state.

  • n-Fmoc-n-(1-methylethyl)glycine: Features an isopropyl (1-methylethyl) group attached directly to the backbone nitrogen, leaving the α -carbon unsubstituted. This repositioning renders the monomer achiral and forms a tertiary amide upon coupling[2]. The absence of an amide proton eliminates backbone hydrogen bonding, while the tertiary amide lowers the energy barrier for cis/trans isomerization, resulting in a highly flexible, heterogeneous conformational landscape.

Table 1: Structural & Physicochemical Comparison
FeatureFmoc-Leucinen-Fmoc-n-(1-methylethyl)glycine
Molecular Class Standard α -Amino AcidN-alkylated Amino Acid (Peptoid)
Side Chain Position α -Carbon (C α )Amide Nitrogen (N)
Side Chain Structure Isobutyl (-CH2CH(CH3)2)Isopropyl (-CH(CH3)2)
Backbone Chirality L-isomer (Chiral)Achiral
Amide Bond Type Secondary Amide (H-bond donor)Tertiary Amide (No H-bond donor)
Amide Isomerization Strongly prefers trans (>99%)Accessible cis and trans states

Synthetic Workflows & Coupling Kinetics

In my experience optimizing solid-phase peptide synthesis (SPPS), the most significant bottleneck when working with peptoids is the coupling efficiency.

The Causality of Steric Hindrance: Standard coupling (e.g., Fmoc-Leucine) proceeds rapidly because the primary amine nucleophile is unhindered. However, when n-Fmoc-n-(1-methylethyl)glycine is deprotected, it exposes a secondary amine shielded by a bulky isopropyl group. This steric bulk blocks the incoming activated carboxylate from achieving the optimal Bürgi-Dunitz trajectory required for nucleophilic attack[3]. To overcome this, we must abandon standard uronium salts (like HBTU) and utilize highly reactive, less sterically demanding acylating agents (such as amino acid chlorides generated by triphosgene or COMU).

Self-Validating Protocol: Comparative Solid-Phase Coupling

To ensure absolute synthetic fidelity, every difficult coupling must be treated as a self-validating system. Do not proceed to Fmoc deprotection without empirical mass-spectrometry validation.

Step 1: Resin Preparation Swell Rink Amide resin (0.1 mmol) in DMF for 30 minutes. Deprotect the terminal amine using 20% piperidine in DMF (2 × 10 min).

Step 2: Differential Coupling Execution

  • For Fmoc-Leucine: Add 4 eq Fmoc-Leu-OH, 3.9 eq HBTU, and 8 eq DIPEA in DMF. Agitate at room temperature for 30 minutes. The unhindered primary amine ensures >99% conversion.

  • For n-Fmoc-n-(1-methylethyl)glycine: Add 4 eq of the peptoid monomer, 4 eq COMU (or Triphosgene/Collidine for extreme hindrance), and 8 eq DIPEA. Agitate at 50°C for 2 hours. The elevated temperature and highly reactive active ester are mandatory to overcome the isopropyl steric shield.

Step 3: Analytical Self-Validation (Micro-cleavage) Withdraw ~1 mg of resin. Wash thoroughly with DCM. Treat with a cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 30 minutes. Evaporate the TFA, dissolve the residue in MeCN/H2O, and analyze via LC-MS. Decision Gate: If the uncoupled deletion sequence exceeds 5%, execute a second coupling cycle before proceeding.

Workflow cluster_Leu Standard Peptide Assembly (Fmoc-Leucine) cluster_Peptoid Sterically Hindered Peptoid (n-Fmoc-n-(1-methylethyl)glycine) Start Resin-Bound Primary Amine Leu_Act Activation: HBTU / DIPEA (5 min) Start->Leu_Act Pep_Act Activation: COMU or Triphosgene (10 min) Start->Pep_Act Leu_Coup Coupling: Room Temp, 30 min Leu_Act->Leu_Coup Validate Self-Validation: Micro-cleavage & LC-MS Leu_Coup->Validate Pep_Coup Coupling: Elevated Temp (50°C), 2-4 hr Pep_Act->Pep_Coup Pep_Coup->Validate Decision Coupling > 95%? Validate->Decision Proceed Proceed to Fmoc Deprotection Decision->Proceed Yes Recouple Perform Double Coupling Decision->Recouple No Recouple->Validate

Fig 1: Comparative SPPS coupling workflow and self-validation loop for peptides vs. peptoids.

Biophysical & Pharmacological Performance

The structural shift from C α to N-alkylation profoundly impacts the pharmacological viability of the resulting macromolecules.

Protease Resistance: Standard peptides containing Leucine are rapidly degraded in serum. Proteases (e.g., trypsin, chymotrypsin) rely on hydrogen bonding with the peptide backbone's N-H group to stabilize the transition state within their catalytic active sites. Because n-Fmoc-n-(1-methylethyl)glycine lacks this amide proton, the critical hydrogen bond cannot form. Furthermore, the bulky N-isopropyl group sterically occludes the carbonyl carbon, rendering peptoids virtually invisible to proteolytic enzymes[1].

Membrane Permeability: The loss of the polar N-H bond significantly increases the overall lipophilicity of the peptoid backbone. Consequently, sequences incorporating n-Fmoc-n-(1-methylethyl)glycine exhibit vastly superior passive diffusion across lipid bilayers compared to their Leucine-containing counterparts, making them highly attractive for intracellular targeting and antimicrobial applications[4].

Table 2: Biological & Synthetic Performance Metrics
MetricLeucine-containing PeptidesIsopropylglycine-containing PeptoidsMechanistic Causality
Protease Stability Low (Minutes to Hours)Extremely High (>48 Hours)Lack of backbone N-H prevents protease active-site hydrogen bonding[1].
Coupling Efficiency >99% (Standard HBTU, 30 min)Variable (Requires COMU/Triphosgene)N-alkylation creates severe steric hindrance for incoming acyl groups[3].
Membrane Permeability ModerateHighLoss of polar N-H bonds increases overall lipophilicity and passive diffusion[4].
Secondary Structure α -helices, β -sheetsPolyproline type-I/II-like helicesTertiary amides drive distinct dihedral angle preferences without H-bond networks[2].

References

  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. ACS Publications.[Link]

  • Triphosgene as highly efficient reagent for the solid-phase coupling of N-alkylated amino acids. ResearchGate.[Link]

  • Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function. PMC.[Link]

  • Dueling Backbones: Comparing Peptoid and Peptide Analogues of a Mussel Adhesive Protein. ACS Publications.[Link]

  • Review: Structure-Activity Relationship of Antimicrobial Peptoids. MDPI.[Link]

Sources

Validation

evaluating the bioavailability of n-Fmoc-n-(1-methylethyl)glycine derivatives

An In-Depth Technical Guide to Evaluating the Bioavailability of N-Fmoc-N-(1-methylethyl)glycine Derivatives For researchers, scientists, and drug development professionals, understanding the bioavailability of novel che...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Evaluating the Bioavailability of N-Fmoc-N-(1-methylethyl)glycine Derivatives

For researchers, scientists, and drug development professionals, understanding the bioavailability of novel chemical entities is a cornerstone of preclinical development. This guide provides a comprehensive framework for evaluating the oral bioavailability of N-Fmoc-N-(1-methylethyl)glycine derivatives, a class of compounds with potential therapeutic applications. By integrating established in vitro assays with robust analytical methodologies, this guide offers a practical approach to generating the critical data needed to advance promising candidates.

The N-alkylation of amino acids, such as in N-(1-methylethyl)glycine, is a strategy employed to enhance proteolytic stability.[1] The inclusion of the bulky, lipophilic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group can further influence the physicochemical properties of these derivatives, impacting their absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] This guide will detail the experimental workflows necessary to dissect these properties and build a predictive model of in vivo performance.

The Strategic Framework for Bioavailability Assessment

A compound's journey from oral administration to systemic circulation is fraught with barriers. Our evaluation strategy is designed to probe each of these barriers sequentially, providing a clear picture of a derivative's potential. This multi-faceted approach ensures that decisions to advance a compound are based on a holistic understanding of its pharmacokinetic liabilities.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies Physicochemical Characterization Physicochemical Characterization Permeability Assessment Permeability Assessment Physicochemical Characterization->Permeability Assessment Metabolic Stability Metabolic Stability Permeability Assessment->Metabolic Stability Pharmacokinetic Profiling Pharmacokinetic Profiling Permeability Assessment->Pharmacokinetic Profiling Predicts Oral Absorption Metabolic Stability->Pharmacokinetic Profiling Informs Dosing & Potential Liabilities Bioavailability Determination Bioavailability Determination Pharmacokinetic Profiling->Bioavailability Determination

Caption: A high-level overview of the workflow for assessing the bioavailability of drug candidates.

Part 1: Intestinal Permeability Assessment using the Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[4] This model is recognized by regulatory agencies like the FDA and EMA as a reliable tool for predicting the oral absorption of drugs.[4][5]

Causality Behind Experimental Choices

We utilize the Caco-2 model to measure the apparent permeability coefficient (Papp), which quantifies the rate of drug transport across the cell monolayer.[4] By measuring transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, we can not only predict passive diffusion but also identify the involvement of active efflux transporters, such as P-glycoprotein (P-gp), which can significantly limit drug absorption.[6]

Caco2_Workflow Start Start Seed_Caco2 Seed Caco-2 cells on Transwell inserts Start->Seed_Caco2 Culture Culture for 21 days to form a differentiated monolayer Seed_Caco2->Culture TEER_Measurement TEER_Measurement Culture->TEER_Measurement Dosing Add test compound (e.g., 10 µM) to either Apical (A→B) or Basolateral (B→A) chamber TEER_Measurement->Dosing Incubate Incubate at 37°C with gentle shaking Dosing->Incubate Sampling Collect samples from receiver chamber at timed intervals Incubate->Sampling Analysis Quantify compound concentration via LC-MS/MS Sampling->Analysis Calculate_Papp Calculate Papp and Efflux Ratio Analysis->Calculate_Papp End End Calculate_Papp->End

Caption: Experimental workflow for the Caco-2 permeability assay.

Detailed Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto polycarbonate membrane Transwell® inserts at a density of approximately 32,000 cells/well and cultured for 21 days in DMEM supplemented with fetal bovine serum.

  • Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) of the monolayer is measured. A TEER value above 600 Ω·cm² is generally considered indicative of a well-formed, tight monolayer.

  • Preparation of Dosing Solutions: A stock solution of the N-Fmoc-N-(1-methylethyl)glycine derivative is diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 10 µM.[7]

  • Transport Experiment (A→B): The dosing solution is added to the apical (A) side, and fresh transport buffer is added to the basolateral (B) side.

  • Transport Experiment (B→A): The dosing solution is added to the basolateral (B) side, and fresh transport buffer is added to the apical (A) side.

  • Incubation and Sampling: The plates are incubated at 37°C with gentle agitation. Aliquots are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).

  • Quantification: The concentration of the test compound in the collected samples is determined by a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux.

Comparative Data for Permeability
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
N-Fmoc-N-(1-methylethyl)glycine 2.55.52.2Moderate, potential efflux
Propranolol (High Permeability Control) 25.024.50.98High
Atenolol (Low Permeability Control) 0.50.61.2Low
N-Octyl-glycine (Lipophilic Comparator) 15.016.01.07High[8][9]

Part 2: In Vitro Metabolic Stability Assessment

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme system, located in the endoplasmic reticulum, plays a crucial role.[10] Assessing a compound's stability in the presence of liver enzymes is critical for predicting its in vivo half-life and clearance.

Causality Behind Experimental Choices

We use liver microsomes, which are preparations of the endoplasmic reticulum, as a cost-effective and high-throughput system for evaluating phase I metabolism.[10] By incubating the test compound with liver microsomes and the necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time.[10] This allows for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[11]

Detailed Experimental Protocol: Liver Microsomal Stability Assay
  • Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human or rat, at 0.5 mg/mL), phosphate buffer, and the N-Fmoc-N-(1-methylethyl)glycine derivative (e.g., at 1 µM).[10]

  • Initiation: The reaction is initiated by the addition of NADPH (1 mM).[10] A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.

  • Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10]

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The concentration of the remaining parent compound is determined by LC-MS/MS.[12]

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½ = 0.693 / slope) and the intrinsic clearance (CLint).[11]

Comparative Data for Metabolic Stability
CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Predicted In Vivo Clearance
N-Fmoc-N-(1-methylethyl)glycine 4530.8Moderate
Verapamil (High Clearance Control) < 10> 150High
Carbamazepine (Low Clearance Control) > 60< 23Low
Cyclic Peptide (Comparator) 2555.4Moderate to High[13]

Part 3: In Vivo Pharmacokinetic (PK) Studies

While in vitro assays are predictive, in vivo studies in animal models (typically rats or mice) are essential for a definitive assessment of bioavailability. These studies provide crucial parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Causality Behind Experimental Choices

By administering the compound via both intravenous (IV) and oral (PO) routes, we can determine the absolute oral bioavailability (F%). The IV dose provides a baseline for 100% systemic exposure, against which the exposure from the PO dose is compared. This comparison accounts for both incomplete absorption and first-pass metabolism.

PK_Workflow cluster_IV Intravenous (IV) Dosing cluster_PO Oral (PO) Dosing IV_Dose Administer IV dose IV_Sample Collect blood samples over time IV_Dose->IV_Sample IV_Analysis Analyze plasma concentrations IV_Sample->IV_Analysis IV_AUC Calculate AUC_IV IV_Analysis->IV_AUC Calculate_F Calculate Absolute Bioavailability (F%) F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 IV_AUC->Calculate_F PO_Dose Administer PO dose PO_Sample Collect blood samples over time PO_Dose->PO_Sample PO_Analysis Analyze plasma concentrations PO_Sample->PO_Analysis PO_AUC Calculate AUC_PO PO_Analysis->PO_AUC PO_AUC->Calculate_F

Caption: Workflow for determining absolute oral bioavailability in vivo.

Detailed Experimental Protocol: Rodent Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated (e.g., in the jugular vein) to facilitate repeated blood sampling.

  • Dosing:

    • IV Group: The compound is administered as a bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: The compound is administered by oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the N-Fmoc-N-(1-methylethyl)glycine derivative are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine PK parameters (Cmax, Tmax, AUC).

  • Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Comparative Data for In Vivo Pharmacokinetics
CompoundRouteDose (mg/kg)AUC (ng·h/mL)Cmax (ng/mL)Tmax (h)F (%)
N-Fmoc-N-(1-methylethyl)glycine IV21500--\multirow{2}{*}{25%}
PO10750012001.5
Zinc Bis-glycinate (High F% Comparator) PO---->60%[14]
Glycine (Low F% Comparator) PO----Low brain penetration[15]

Synthesis and Conclusion

The evaluation of a drug candidate's bioavailability is a critical, data-driven process. By systematically assessing the permeability and metabolic stability of N-Fmoc-N-(1-methylethyl)glycine derivatives in vitro, we can build a strong predictive model of their in vivo behavior. The Caco-2 permeability assay provides insight into intestinal absorption and potential efflux mechanisms, while the liver microsomal stability assay predicts metabolic clearance. These in vitro experiments are indispensable for screening and selecting compounds with the most promising ADME properties for further, resource-intensive in vivo pharmacokinetic studies.

This comprehensive approach, grounded in validated protocols and sound scientific principles, enables researchers to make informed decisions, de-risk their drug development programs, and ultimately, increase the probability of identifying a successful clinical candidate.

References

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. Retrieved from [Link]

  • Ghassempour, A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30189–30203. Retrieved from [Link]

  • Ghassempour, A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Góra, A., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • DB-ALM. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]

  • Ghassempour, A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Retrieved from [Link]

  • Gude, M., Ryf, J., & White, P. (2002). An accurate method for the quantitation of Fmoc-derivatized solid phase supports. Letters in Peptide Science, 9(4), 203-206. Retrieved from [Link]

  • Gude, M., Ryf, J., & White, P. (2002). An accurate method for the quantitation of Fmoc-derivatized solid phase supports. Semantic Scholar. Retrieved from [Link]

  • Vorherr, T. (2020). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Semantic Scholar. Retrieved from [Link]

  • Schneider, S. E., & Dzubeck, S. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters, 41(51), 9953-9956. Retrieved from [Link]

  • Pérez-Picaso, L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Watanabe Chemical. (n.d.). Fmoc-N-Alkylglycines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Metabolic Stability. Retrieved from [Link]

  • Kallam, R. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Retrieved from [Link]

  • Biondi, L., et al. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 37(2), 365-370. Retrieved from [Link]

  • Obach, R. S. (2013). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Structural Transformation of Coassembled Fmoc-Protected Aromatic Amino Acids to Nanoparticles. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Cichon, E., et al. (2021). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. National Center for Biotechnology Information. Retrieved from [Link]

  • Toth, E., & Lajtha, A. (2012). Pharmacokinetics and cerebral distribution of glycine administered to rats. Frontiers in Psychiatry, 3, 56. Retrieved from [Link]

  • Lampel, A., et al. (2023). Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. National Center for Biotechnology Information. Retrieved from [Link]

  • Richter, L. S., et al. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Chemical Reviews, 111(3), 1670-1703. Retrieved from [Link]

  • Stilinović, V., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. Retrieved from [Link]

  • Gandia, P., et al. (2007). A bioavailability study comparing two oral formulations containing zinc (Zn bis-glycinate vs. Zn gluconate) after a single administration to twelve healthy female volunteers. International Journal for Vitamin and Nutrition Research, 77(4), 243-248. Retrieved from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 599-617. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Raines Lab. (n.d.). Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. Retrieved from [Link]

Sources

Comparative

n-Fmoc-n-(1-methylethyl)glycine vs standard glycine in conformational flexibility

The Conformational Influence of Fmoc-N-isopropylglycine vs. Standard Glycine: A Technical Guide for Peptidomimetic Design The strategic replacement of proteinogenic amino acids with unnatural derivatives is a foundationa...

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Author: BenchChem Technical Support Team. Date: March 2026

The Conformational Influence of Fmoc-N-isopropylglycine vs. Standard Glycine: A Technical Guide for Peptidomimetic Design

The strategic replacement of proteinogenic amino acids with unnatural derivatives is a foundational technique in modern drug development. Among these modifications, substituting standard glycine with N-alkylated derivatives like N-isopropylglycine (Nip) fundamentally rewrites the thermodynamic and structural rules of the peptide backbone. This guide provides an objective, data-driven comparison of standard glycine and Fmoc-N-isopropylglycine, detailing how N-alkylation dictates conformational flexibility, secondary structure formation, and synthetic methodologies.

Structural and Thermodynamic Divergence

Standard Glycine: The Conformational Hinge Standard glycine is unique among proteinogenic amino acids because it lacks a Cβ atom (its side chain is a single hydrogen atom). This absence of steric bulk virtually eliminates the steric clashes that restrict the φ (phi) and ψ (psi) dihedral angles in other amino acids. Consequently, glycine acts as a highly flexible "hinge," capable of populating almost all quadrants of the Ramachandran plot, including the α, αL, βS, βP, and βPR regions[1]. Furthermore, its secondary amide backbone strongly prefers the trans conformation (ω ≈ 180°) and actively participates in hydrogen bonding networks as both a donor and an acceptor, stabilizing classical secondary structures like α-helices and β-sheets.

N-isopropylglycine (Nip): The Steric Restrictor Fmoc-N-isopropylglycine is a peptoid monomer (N-alkylated glycine) where the isopropyl group is attached directly to the backbone nitrogen rather than the α-carbon. This modification induces three critical biophysical shifts:

  • Steric Hindrance: The bulky isopropyl group severely restricts the rotational freedom of the adjacent φ and ψ angles, forcing the backbone into specific, limited conformational minima distinct from standard peptides[2].

  • Loss of Hydrogen Bond Donor: N-alkylation replaces the amide proton, eliminating the residue's ability to act as a hydrogen bond donor. This effectively terminates or disrupts standard α-helical or β-sheet propagation[3].

  • Cis/Trans Isomerization: In standard peptides, the energy barrier heavily favors the trans amide bond. However, the tertiary amide formed by N-alkylglycines experiences similar steric repulsion in both states, lowering the energy barrier and resulting in a dynamic equilibrium of cis and trans rotamers in solution[2].

ConformationalMechanisms Gly Standard Glycine (Primary Amine, No Cβ) Flex Unrestricted φ/ψ Angles (Hinge functionality) Gly->Flex Hbond H-Bond Donor & Acceptor (Stabilizes 2° Structures) Gly->Hbond Trans >99% Trans Isomer (ω ≈ 180°) Gly->Trans Nip N-isopropylglycine (Tertiary Amide, N-Alkylated) Rigid Restricted φ/ψ Angles (Steric clash from Isopropyl) Nip->Rigid NoHbond H-Bond Acceptor Only (Disrupts α-helices/β-sheets) Nip->NoHbond CisTrans Cis/Trans Isomerization (Mixed Conformational Ensemble) Nip->CisTrans

Logical divergence in biophysical properties between Glycine and N-isopropylglycine.

Comparative Conformational Data

To objectively evaluate the impact of substituting Gly with Nip, we must look at the quantitative biophysical parameters that govern their behavior in a peptide chain.

ParameterStandard GlycineN-isopropylglycine (Nip)
Side Chain Location None (Hydrogen on Cα)Isopropyl group on Backbone Nitrogen
Ramachandran Space Highly flexible; populates >50% of the plot[1]Restricted to specific peptoid minima (φ ≈ ±90°, ψ ≈ ±180° or 0°)[2]
Amide Bond Conformation >99.9% trans (ω ≈ 180°)Equilibrium of cis and trans rotamers[2]
H-Bonding Capability Donor and AcceptorAcceptor only (Lacks amide proton)[3]
Proteolytic Stability Highly susceptible to proteasesHighly resistant (unrecognized by standard proteases)[3]
Steric Hindrance MinimalHigh (N-alkylation shields the backbone)

Experimental Methodologies & Self-Validating Protocols

Working with N-alkylated amino acids requires significant deviations from standard peptide chemistry. The protocols below outline the causality behind these modifications and establish self-validating workflows to ensure structural integrity.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Nip-Containing Peptides Causality: Coupling Fmoc-Nip-OH to a growing peptide chain is relatively straightforward. However, once the Fmoc group is removed, the resulting N-terminal secondary amine is severely sterically hindered by the isopropyl group. Standard coupling reagents (e.g., HBTU/HOBt) will fail to achieve complete conversion for the subsequent amino acid. Therefore, highly reactive coupling agents (HATU/HOAt) and elevated temperatures are mandatory to overcome the activation energy barrier[4].

  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc-Nip-OH Coupling: Add 4 equivalents of Fmoc-Nip-OH, 4 eq. DIC, and 4 eq. Oxyma Pure in DMF. React at room temperature for 60 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min) to expose the sterically hindered secondary amine.

  • Subsequent Amino Acid Coupling (Critical Step): To couple the next amino acid onto the Nip residue, use 4 eq. of the Fmoc-amino acid, 3.9 eq. HATU, and 8 eq. DIPEA in DMF. Self-Validation: Heat the reaction to 60°C for 2 hours. Perform a micro-cleavage and analyze via LC-MS. If unreacted starting material remains, perform a double coupling using a different chemistry (e.g., symmetric anhydride or triphosgene activation).

  • Cleavage: Cleave the final peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours[3].

Protocol B: NMR Validation of Cis/Trans Isomerization Causality: Because Nip introduces a tertiary amide, the synthesized peptide will exist as a mixture of conformers. To validate the conformational flexibility and determine the cis/trans ratio, 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) NMR is required. The spatial proximity of the N-isopropyl protons to the adjacent α-protons differs entirely between the cis and trans states.

  • Sample Preparation: Dissolve the purified Nip-peptide in pure aqueous buffer (e.g., 50 mM phosphate, pH 6.5, 10% D2O) or CD3CN depending on solubility.

  • Data Acquisition: Acquire a 2D ROESY spectrum with a mixing time of 200–300 ms.

  • Cross-Peak Integration (Self-Validation): Identify the cross-peaks between the N-isopropyl methyl protons and the Cα protons of the preceding residue.

    • Strong NOE between the preceding Cα proton and the Nip N-isopropyl methine proton indicates a trans conformation.

    • Strong NOE between the preceding Cα proton and the Nip Cα protons indicates a cis conformation.

  • Quantification: Integrate the volume of these mutually exclusive cross-peaks to calculate the exact cis/trans equilibrium constant ( Keq​ ) for the specific sequence.

SPPSWorkflow Step1 Fmoc-Nip-OH Coupling (Standard DIC/Oxyma) Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 Subsequent AA Coupling (HATU/HOAt, 60°C) Step2->Step3 Step4 Cleavage & LC-MS (Self-Validation) Step3->Step4 Step5 2D ROESY NMR (Cis/Trans Quantification) Step4->Step5

Self-validating experimental workflow for synthesizing and analyzing Nip-containing peptides.

Conclusion

Replacing standard glycine with Fmoc-N-isopropylglycine is not merely a side-chain substitution; it is a fundamental re-engineering of the peptide backbone. While glycine acts as a flexible hinge that facilitates complex folding and hydrogen bonding, Nip acts as a rigid, protease-resistant module that forces the backbone into specific peptoid-like conformations and induces cis/trans heterogeneity. Understanding and leveraging these biophysical differences is essential for the rational design of advanced peptidomimetics and therapeutics.

References

  • Bosco K Ho and Robert Brasseur. "The Ramachandran plots of glycine and pre-proline." BMC Structural Biology, 2005.[Link]

  • Glenn L Butterfoss et al. "Stereochemistry of polypeptoid chain configurations." Journal of the American Chemical Society, 2009.[Link]

  • Henrik Franzyk et al. "Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs." Pharmaceuticals (MDPI), 2017.[Link]

  • Jonathan R. Lai et al. "Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine." PMC (NIH), 2021.[Link]

Sources

Validation

benchmarking n-Fmoc-n-(1-methylethyl)glycine synthesis yields against other N-alkylated glycines

Benchmarking N-Fmoc-N-(1-methylethyl)glycine Synthesis: Yields, Steric Causality, and Protocol Optimization As the demand for conformationally constrained peptidomimetics and peptoids grows, the strategic incorporation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-Fmoc-N-(1-methylethyl)glycine Synthesis: Yields, Steric Causality, and Protocol Optimization

As the demand for conformationally constrained peptidomimetics and peptoids grows, the strategic incorporation of N-alkylated glycines has become a cornerstone of modern drug development. Among these, N-Fmoc-N-(1-methylethyl)glycine (commonly known as Fmoc-N-isopropylglycine) is highly valued for its ability to introduce significant steric bulk, thereby disrupting secondary structures like beta-sheets and enhancing peptide solubility[1].

However, synthesizing this specific monomer presents unique challenges. In this guide, we benchmark the synthesis yields of N-Fmoc-N-(1-methylethyl)glycine against other N-alkylated glycines, dissect the mechanistic causality behind these differences, and provide a self-validating experimental protocol designed to maximize recovery.

Mechanistic Causality: The Steric Penalty of the 1-Methylethyl Group

The synthesis of Fmoc-protected N-alkylglycine monomers typically follows a two-phase route: the reductive amination of glyoxylic acid with an alkylamine, followed by N-protection using Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate)[2].

When benchmarking the 1-methylethyl (isopropyl) substituent against linear alkyl groups (like methyl or ethyl), a severe "steric penalty" is observed. This penalty manifests in two distinct mechanistic bottlenecks:

  • Hindered Imine Reduction: During reductive amination, the branching at the alpha-carbon of the isopropylamine creates A-1,3 strain. While Schiff base formation occurs readily, the subsequent hydride transfer from the reducing agent (NaBH₃CN) to the sterically crowded iminium carbon is kinetically hindered[2].

  • Sluggish Fmoc Protection: In the second phase, the bulky 1-methylethyl group shields the secondary amine's lone pair. This steric shielding drastically reduces the rate of nucleophilic acyl substitution onto Fmoc-OSu. Consequently, the competing side reaction—base-catalyzed hydrolysis of Fmoc-OSu into Fmoc-OH—becomes highly prevalent, driving down the overall yield of the desired monomer[3].

Quantitative Benchmarking: Synthesis Yields

The table below summarizes the average isolated yields for the two-step synthesis (reductive amination + Fmoc protection) of various N-alkylated glycines. Data reflects optimized bench-scale syntheses using standard aqueous/organic biphasic conditions.

N-Alkyl SubstituentIUPAC NomenclatureBranching ProximityAverage Overall Yield (%)Steric Hindrance Level
Methyl N-MethylglycineNone85 - 90%Minimal
Ethyl N-EthylglycineBeta80 - 85%Low
Propyl N-PropylglycineGamma78 - 82%Low
2-Methylpropyl N-IsobutylglycineGamma70 - 75%Moderate
1-Methylethyl N-(1-Methylethyl)glycine Beta (Branched) 55 - 60% High
tert-Butyl N-tert-ButylglycineBeta (Double Branched)< 15%Extreme

Observation: The yield drops by nearly 30% when shifting from a primary unbranched alkyl group (ethyl) to a secondary branched group (1-methylethyl)[3].

Synthesis Workflow Visualization

To bypass the limitations of the submonomer approach on solid-phase (which suffers from poor conversion rates with bulky amines), synthesizing the fully protected monomer in solution is preferred[4]. The logical workflow is mapped below.

SynthesisWorkflow A Glyoxylic Acid + Isopropylamine B Schiff Base Formation A->B -H2O C Reductive Amination (NaBH3CN) B->C pH 6.0 D N-Isopropylglycine C->D Reduction E Fmoc Protection (Fmoc-OSu) D->E pH 8.5 F N-Fmoc-N-(1-methylethyl)glycine E->F Isolation

Workflow for N-Fmoc-N-(1-methylethyl)glycine synthesis via reductive amination.

Self-Validating Experimental Protocol

To combat the steric penalty of the 1-methylethyl group, the following protocol integrates specific In-Process Controls (IPCs) to create a self-validating system. This ensures that each mechanistic step is verified before proceeding, preventing the carryover of unreacted precursors.

Phase 1: Reductive Amination (Synthesis of N-(1-methylethyl)glycine)
  • Step 1: Dissolve glyoxylic acid monohydrate (1.0 eq) in methanol. Slowly add isopropylamine (1.2 eq) at 0°C.

  • Causality: The slight excess of amine drives the equilibrium toward the Schiff base. Cooling prevents the exothermic degradation of the aldehyde.

  • Step 2: Adjust the pH to 6.0 using glacial acetic acid, then add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in portions.

  • Causality: NaBH₃CN is strictly chosen over NaBH₄ because it is stable at mildly acidic pH and chemoselectively reduces the iminium ion without reducing the unreacted aldehyde[2].

  • Self-Validation (IPC 1): Perform a TLC stain using 2,4-Dinitrophenylhydrazine (2,4-DNPH). The reaction is complete only when the yellow/orange aldehyde spot completely disappears.

Phase 2: Fmoc Protection
  • Step 3: Evaporate the methanol, redissolve the crude N-(1-methylethyl)glycine in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.

  • Step 4: Cool to 0°C and add Fmoc-OSu (1.1 eq) dissolved in dioxane dropwise over 30 minutes. Maintain the pH between 8.5 and 9.0.

  • Causality: Fmoc-OSu is utilized instead of Fmoc-Cl to prevent the formation of dipeptide byproducts. The pH must be strictly maintained at 8.5–9.0; dropping below 8.0 protonates the secondary amine (halting the reaction), while exceeding 9.5 accelerates Fmoc-OSu hydrolysis.

  • Self-Validation (IPC 2 - Autotitration): The reaction generates N-hydroxysuccinimide (HOSu), which consumes the base and lowers the pH. By using a pH-stat autotitrator to add 1M NaOH, the system validates itself: the reaction is deemed complete exactly when base consumption ceases.

  • Self-Validation (IPC 3 - Chloranil Test): Because the Kaiser (ninhydrin) test cannot detect secondary amines, use the Chloranil test on the reaction mixture. A shift from a blue/green positive result to a colorless/yellow negative result confirms the total consumption of the secondary amine[4].

  • Step 5: Acidify the aqueous layer to pH 2.0 with 1M HCl to precipitate the product. Extract with ethyl acetate, dry over MgSO₄, and recrystallize from ethyl acetate/hexane to yield the pure N-Fmoc-N-(1-methylethyl)glycine.

References

  • Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. National Center for Biotechnology Information (PMC). [Link]

  • Investigation of the Substrate Specificity of Lacticin 481 Synthetase using Nonproteinogenic Amino Acids. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and screening of peptoid arrays on cellulose membranes. ResearchGate. [Link]

  • Early Selection of the Amino Acid Alphabet Was Adaptively Shaped by Biophysical Constraints of Foldability. Journal of the American Chemical Society. [Link]

Sources

Safety & Regulatory Compliance

Safety

n-Fmoc-n-(1-methylethyl)glycine proper disposal procedures

Comprehensive Safety and Disposal Protocol for N-Fmoc-N-(1-methylethyl)glycine (Fmoc-NIP-OH) As a Senior Application Scientist, I frequently consult with drug development professionals who are incorporating N-alkylated a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for N-Fmoc-N-(1-methylethyl)glycine (Fmoc-NIP-OH)

As a Senior Application Scientist, I frequently consult with drug development professionals who are incorporating N-alkylated amino acids into their peptidomimetic designs. N-Fmoc-N-(1-methylethyl)glycine, commonly known as Fmoc-N-isopropylglycine (Fmoc-NIP-OH), introduces unique steric properties to peptide backbones, enhancing proteolytic stability. However, the synthesis workflows involving this building block generate complex, highly reactive waste streams.

Proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety and environmental stewardship[1]. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of Fmoc-NIP-OH and its associated Solid-Phase Peptide Synthesis (SPPS) byproducts.

Mechanistic Causality in Waste Segregation

Why do we strictly segregate SPPS waste? The incorporation of sterically hindered amino acids like Fmoc-NIP-OH often requires extended coupling times, specialized coupling reagents, and repeated deprotection cycles[2]. This leads to a high accumulation of reactive byproducts in the waste stream.

  • Exothermic Incompatibility: Mixing the acidic cleavage cocktail (typically 95% Trifluoroacetic acid [TFA]) directly with the basic deprotection solution (20% piperidine in DMF) in a single waste carboy triggers a violent, highly exothermic acid-base neutralization. This can cause solvent boil-over, rapid gas evolution, and catastrophic container failure[3].

  • Halogenated vs. Non-Halogenated Economics and Ecology: Dichloromethane (DCM) is frequently used for resin washing. Halogenated waste must be incinerated at extremely high temperatures to prevent the formation of highly toxic dioxins. Mixing DMF (non-halogenated) with DCM forces the entire volume to be treated as halogenated waste, exponentially increasing disposal costs and environmental burden[3].

Quantitative Waste Stream Profiling

To establish a self-validating disposal system, you must first categorize the waste. Table 1 summarizes the quantitative and qualitative data for typical Fmoc-NIP-OH waste streams.

Table 1: Quantitative Data Summary of Fmoc-NIP-OH SPPS Waste Streams

Waste Stream ClassificationPrimary ComponentsTypical pHPrimary HazardDesignated Container Type
Solid Waste Unreacted Fmoc-NIP-OH, Resin, ConsumablesN/AIrritant, Aquatic ToxicitySealed, puncture-resistant bin
Halogenated Liquid Dichloromethane (DCM) washes6.0 - 7.0Target Organ ToxicityVented HDPE carboy (Red Tag)
Non-Halogenated Liquid DMF, NMP, Methanol washes6.0 - 7.0Flammable, ToxicVented HDPE carboy (Yellow Tag)
Basic Liquid 20% Piperidine in DMF10.0 - 12.0Corrosive, ToxicDedicated Basic Waste carboy
Acidic Liquid TFA, Scavengers (TIS, EDT, H2O)< 2.0Highly Corrosive, ReactiveAcid-resistant PTFE/HDPE carboy

Waste Segregation Workflow

The following diagram illustrates the logical decision-making process for segregating Fmoc-NIP-OH waste to prevent cross-contamination and dangerous reactions.

WasteSegregation Start Fmoc-NIP-OH Waste Stream Solid Solid Waste (Resin, Powders) Start->Solid Liquid Liquid Waste (Solvents, Reagents) Start->Liquid Disposal1 Solid Hazardous Waste Facility Solid->Disposal1 Halogenated Halogenated (DCM washes) Liquid->Halogenated NonHalogenated Non-Halogenated (DMF, NMP) Liquid->NonHalogenated Basic Basic Waste (Piperidine/DMF) Liquid->Basic Acidic Acidic Waste (TFA Cocktails) Liquid->Acidic Disposal2 Liquid Hazardous Waste Processing Halogenated->Disposal2 NonHalogenated->Disposal2 Neutralization Neutralization (pH 6.0 - 8.0) Basic->Neutralization Acidic->Neutralization Neutralization->Disposal2

Workflow for the segregation and disposal of Fmoc-NIP-OH and associated SPPS waste streams.

Standard Operating Procedures (SOPs) for Disposal

Self-Validating Principle: Every step in these protocols includes a verification check to ensure the operator has successfully mitigated the hazard before proceeding to the next step.

Protocol A: Solid Waste Handling (Unreacted Fmoc-NIP-OH and Resin)

Fmoc-NIP-OH powder and post-cleavage peptide resins must be treated as hazardous solid waste[1]. Step 1: Containment Preparation. Line a designated solid waste container with a heavy-duty, chemically resistant hazardous waste bag. Step 2: Collection. Carefully sweep up any spilled or unreacted Fmoc-NIP-OH powder using a dedicated brush and dustpan to avoid dust formation. Transfer the powder, along with contaminated weigh boats, pipette tips, and used resin, into the bag. Step 3: Sealing. Seal the bag securely using a gooseneck tie method to prevent any aerosolization of the fine powder. Step 4: Labeling & Verification. Label the outer container explicitly with "Hazardous Solid Waste: Contains Fmoc-N-isopropylglycine and SPPS Resin." Self-Validation: Ensure the container lid is fully locked and visually confirm no residual powder is present on the exterior of the bin or the surrounding benchtop.

Protocol B: Liquid Waste Segregation and Optional Neutralization

Because Fmoc chemistry generates highly polarized pH extremes, liquid waste must be handled with precision[3].

Step 1: Primary Segregation at the Source. During the synthesis workflow, route the automated synthesizer waste lines (or manually decant) into four distinct, clearly labeled carboys: Halogenated, Non-Halogenated, Basic, and Acidic (as defined in Table 1).

Step 2: Neutralization of Acidic TFA Waste (If required by facility protocol). Caution: This step is highly exothermic. Perform only in a certified fume hood wearing full PPE (goggles, face shield, lab coat, nitrile gloves).

  • Place the TFA waste container in a secondary containment tray packed with ice to manage the exothermic heat[3].

  • Slowly, dropwise, add a weak base (e.g., saturated sodium bicarbonate solution) to the TFA waste while stirring gently with a glass rod.

  • Self-Validation: Continuously monitor the pH using wide-range pH indicator strips. Stop the addition when the pH stabilizes strictly between 6.0 and 8.0.

  • Allow the solution to cool to ambient temperature before sealing the container.

Step 3: Neutralization of Basic Piperidine Waste (If required by facility protocol).

  • Place the Piperidine/DMF waste container in secondary containment.

  • Slowly add a weak acid (e.g., 1M Citric Acid solution) while monitoring the temperature[3].

  • Self-Validation: Test the solution with pH paper until it reads between 6.0 and 8.0.

Step 4: Final Containerization. Ensure all carboys are fitted with vented caps to prevent pressure buildup from residual off-gassing. Label all neutralized containers as "Neutralized SPPS Waste" and list all chemical constituents and their approximate percentages. Arrange for collection by your institution's certified hazardous waste management service.

References

  • "Environmentally Friendly SPPS II: Scope of Green Fmoc Removal Protocol Using NaOH and Its Application for Synthesis of Commercial Drug Triptorelin." The Journal of Organic Chemistry - ACS Publications. URL: [Link]

Sources

Handling

Personal protective equipment for handling n-Fmoc-n-(1-methylethyl)glycine

Personal Protective Equipment and Handling Protocols for n-Fmoc-n-(1-methylethyl)glycine Introduction: The Operational Reality of Peptidomimetic Synthesis n-Fmoc-n-(1-methylethyl)glycine, universally known in solid-phase...

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Author: BenchChem Technical Support Team. Date: March 2026

Personal Protective Equipment and Handling Protocols for n-Fmoc-n-(1-methylethyl)glycine

Introduction: The Operational Reality of Peptidomimetic Synthesis

n-Fmoc-n-(1-methylethyl)glycine, universally known in solid-phase peptide synthesis (SPPS) as Fmoc-N-isopropylglycine (CAS: 158922-07-7)[1], is a highly specialized building block. The strategic incorporation of this modified amino acid is a cornerstone of modern peptidomimetic design, enabling therapeutics with enhanced stability and target specificity[1].

However, as a Senior Application Scientist, I must emphasize that the safety protocols for this compound cannot be viewed in isolation. The true hazard matrix arises from the operational context: the fine, irritating powder of the amino acid itself, combined with the highly hazardous solvents (like DMF) and potent activators (like HATU or DIC) required to force the sterically hindered N-alkyl coupling reaction[2]. This guide provides a self-validating, step-by-step operational and disposal plan to ensure absolute laboratory safety.

Hazard Assessment & Causality (The "Why" Behind the PPE)

To build a robust safety culture, researchers must understand the causality behind PPE selection:

  • The Monomer (Fmoc-N-isopropylglycine): Supplied as a lyophilized or crystalline solid, it poses a severe risk of aerosolization. Inhalation of Fmoc-derivatives can cause respiratory sensitization and mucosal irritation.

  • The Solvent (DMF/NMP): N-alkylated couplings are notoriously slow and require polar aprotic solvents like N,N-Dimethylformamide (DMF). DMF is a known teratogen and is readily absorbed through the skin. Crucially, DMF permeates standard nitrile lab gloves in under 10 minutes[3].

  • The Cleavage Agent (TFA): Post-synthesis cleavage utilizes Trifluoroacetic Acid (TFA), a highly corrosive acid that causes severe, immediate chemical burns and emits dangerous vapors[1].

Quantitative Data & PPE Matrix

The following table summarizes the critical exposure data and the corresponding mandatory PPE.

Hazard / Chemical ContextKey ParameterQuantitative ValuePPE & Handling Implication
n-Fmoc-n-(1-methylethyl)glycine Storage Temperature2°C to 8°CAllow vial to reach ambient temp before opening to prevent condensation.
n-Fmoc-n-(1-methylethyl)glycine Nuisance Dust PEL15 mg/m³ (Total Dust)Use N95/P100 particulate respirator if weighing outside a ventilated enclosure.
Dimethylformamide (DMF) Nitrile Glove Breakthrough< 10 minutes[3]Critical: Standard nitrile gloves offer zero practical protection against DMF.
Dimethylformamide (DMF) Butyl Rubber Breakthrough> 480 minutes[4]Mandatory primary glove material for dissolution and coupling phases.
Trifluoroacetic Acid (TFA) Corrosivity (pH)pH < 1.0Requires heavy-duty neoprene gloves and a full face shield during cleavage[1].

Operational Plan: Step-by-Step Handling & Coupling

Phase 1: Weighing and Powder Handling

Causality: The primary risk here is inhalation of the fine powder and moisture degradation of the Fmoc group.

  • Equilibration: Remove the compound from 2-8°C storage and let it equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, ruining your coupling efficiency.

  • Airflow Verification (Self-Validating Step): Before opening the chemical vial, verify the fume hood face velocity is between 80–120 feet per minute (fpm). Validation: Tape a 2-inch strip of Kimwipe to the bottom of the sash; it must pull steadily inward.

  • PPE Donning: Don a standard lab coat, safety goggles, and double-layer nitrile gloves. (Nitrile is sufficient for the dry powder).

  • Weighing: Weigh the required mass using an anti-static weigh boat to prevent the powder from aerosolizing due to static repulsion.

Phase 2: Dissolution and Activation

Causality: The steric hindrance of the N-isopropyl group requires highly polar aprotic solvents (DMF) which rapidly defeat standard PPE[4].

  • Glove Swap (Critical Step): Remove nitrile gloves. Inspect a pair of Butyl rubber gloves for pinholes by trapping air in the fingers and squeezing. Don the validated Butyl gloves.

  • Solvent Addition: In the fume hood, add the calculated volume of anhydrous DMF to the amino acid.

  • Activation: Add the coupling reagent (e.g., HATU) and the base (e.g., DIEA). Validation: Observe the solution. A successful activation often results in a slight color change and complete dissolution. If the solution remains cloudy, the steric bulk is preventing proper solvation; vortex gently until clear.

Phase 3: Cleavage and Deprotection

Causality: Removing the peptide from the resin requires concentrated TFA.

  • PPE Upgrade: Over the Butyl gloves, don heavy-duty Neoprene outer gloves. Lower the fume hood sash to the lowest possible working height and don a face shield.

  • Execution: Add the TFA cleavage cocktail[1]. Validation: Ensure the collection vessel is made of PTFE or high-density glass, as TFA will degrade standard plastics over time.

Disposal Plan: Step-by-Step Waste Management

Improper mixing of SPPS waste can lead to violent exothermic reactions or toxic gas release. Treat all Fmoc-N-isopropylglycine and associated materials as hazardous chemical waste[1].

  • Segregation of Halogenated Waste: All DCM (Dichloromethane) washes and TFA cleavage waste must be strictly segregated into a designated "Halogenated Acidic Waste" carboy. Validation: Check the pH of the waste carboy using a pH strip; it should be highly acidic. Never add basic waste to this container.

  • Segregation of Non-Halogenated Waste: DMF, NMP, and DIEA washes must go into a "Non-Halogenated Basic Waste" container.

  • Solid Waste: Dispose of the spent SPPS resin and empty n-Fmoc-n-(1-methylethyl)glycine vials into a solid hazardous waste bin lined with a poly-bag. Do not throw vials in standard glass recycling, as residual Fmoc-powder remains a sensitization hazard.

Workflow Visualization

SPPS_Workflow A Solid n-Fmoc-n-(1-methylethyl)glycine (Store at 2-8°C) B Weighing in Fume Hood (Nitrile Gloves, N95/P100) A->B Transfer C Dissolution in DMF/NMP (Switch to Butyl Gloves) B->C Add Solvent D Activation (HATU/DIC) (Corrosive/Sensitizer Hazard) C->D Add Activator E SPPS Coupling Reaction (Closed System/Hood) D->E Transfer to Resin F Cleavage (TFA) (Highly Corrosive) E->F Post-Synthesis G Waste Segregation (Halogenated vs Non-Halogenated) E->G Wash Waste F->G Cleavage Waste

Workflow for the safe handling, coupling, and disposal of Fmoc-N-isopropylglycine in SPPS.

References[1] Title: The Conformational Influence of Fmoc-N-isopropylglycine (Fmoc-NIP-OH) on Peptide Secondary Structure

Source: BenchChem Technical Support Center URL: ]">https://www.benchchem.com[2] Title: Investigation of the Substrate Specificity of Lacticin 481 Synthetase using Nonproteinogenic Amino Acids Source: PubMed Central (PMC), National Institutes of Health URL: [Link]3] Title: Permeation Breakthrough Time Glove Guide Source: Ansell / Centexbel URL: ]">https://www.ansell.com Title: Evaluating the Protective Effectiveness of Rubber Glove Materials Against Organic Solvents Upon Repeated Exposure and Decontamination Source: PubMed Central (PMC), National Institutes of Health URL: [Link]4] Title: Chemical Resistance Guide for Laboratory Gloves Source: Columbia University Environmental Health & Safety URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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